molecular formula C10H11ClN2O3 B1619123 4-(4-Chloro-2-nitrophenyl)morpholine CAS No. 65976-60-5

4-(4-Chloro-2-nitrophenyl)morpholine

Cat. No.: B1619123
CAS No.: 65976-60-5
M. Wt: 242.66 g/mol
InChI Key: KJISHWYSNGQNFM-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-nitrophenyl)morpholine is a useful research compound. Its molecular formula is C10H11ClN2O3 and its molecular weight is 242.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chloro-2-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJISHWYSNGQNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334880
Record name 4-(4-Chloro-2-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65976-60-5
Record name 4-(4-Chloro-2-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Chloro-2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on 4-(4-chloro-2-nitrophenyl)morpholine. This document is designed to provide a comprehensive understanding of this compound, moving beyond a simple recitation of facts to an exploration of the underlying chemical principles that govern its behavior. The morpholine moiety is a cornerstone in medicinal chemistry, and its combination with a substituted nitrophenyl ring presents a molecule of significant interest for synthetic and biological applications. This guide is structured to provide not only the essential chemical and physical data but also to offer insights into its synthesis, reactivity, and potential as a building block in drug discovery.

Molecular Overview and Physicochemical Properties

This compound is a substituted aromatic compound featuring a morpholine ring attached to a 4-chloro-2-nitrophenyl group. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the electronic properties of the aromatic ring, which in turn dictates the compound's reactivity and potential biological interactions.

PropertyValueSource
CAS Number 65976-60-5[1]
Molecular Formula C₁₀H₁₁ClN₂O₃[2]
Molecular Weight 242.66 g/mol [2][3]
IUPAC Name This compound[2]

Synthesis and Reaction Mechanism: A Focus on Nucleophilic Aromatic Substitution

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of aromatic chemistry and understanding its mechanism is key to optimizing the synthesis of this and related compounds.

The Underlying Chemistry: Activating the Ring for Nucleophilic Attack

The presence of a strong electron-withdrawing nitro group (-NO₂) ortho to a halogen atom (in this case, chlorine) is critical for the success of the SNAr reaction.[4][5] The nitro group powerfully withdraws electron density from the aromatic ring, particularly at the ortho and para positions, making the carbon atom attached to the chlorine susceptible to attack by a nucleophile.[4][5]

Proposed Synthetic Protocol

A plausible and efficient method for the synthesis of this compound involves the reaction of 1,4-dichloro-2-nitrobenzene with morpholine.[6]

Step-by-step Methodology:

  • Reactant Preparation: In a suitable reaction vessel, dissolve 1,4-dichloro-2-nitrobenzene in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: To this solution, add a molar excess of morpholine. The use of excess morpholine can also serve as the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate can be added.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically in the range of 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into water to precipitate the product. The solid product can then be collected by filtration, washed with water to remove any inorganic impurities, and dried.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Mechanistic Walkthrough

The SNAr mechanism for this synthesis proceeds through a two-step addition-elimination process.

SNAr_Mechanism Reactants 1,4-dichloro-2-nitrobenzene + Morpholine Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Addition of Morpholine Product This compound + HCl Meisenheimer->Product Elimination of Cl⁻ Reduction_Reaction Reactant This compound Product 4-Chloro-2-morpholinoaniline Reactant->Product Reduction (e.g., H₂/Pd-C)

Caption: Reduction of the nitro group to an amine.

Further Nucleophilic Aromatic Substitution

While the remaining chlorine atom is less activated than the one displaced during the synthesis, under forcing conditions (high temperature and pressure), it could potentially undergo a second nucleophilic aromatic substitution reaction.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound suggest its potential as a scaffold or intermediate in drug discovery.

  • Morpholine in Approved Drugs: The morpholine ring is a privileged structure in medicinal chemistry, found in a number of approved drugs where it often imparts favorable physicochemical properties such as improved solubility and metabolic stability. [7][8]* Nitroaromatic Compounds in Medicine: Nitroaromatic compounds have a long history in medicine, with many exhibiting antimicrobial and anticancer activities. [9][10]The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form reactive species that are cytotoxic.

  • Building Block for Bioactive Molecules: As a synthetic intermediate, this compound can be used to introduce the 4-chloro-2-aminophenyl-morpholine moiety into larger molecules, a strategy that could be explored for the development of novel therapeutic agents. The related compound, 4-(4-nitrophenyl)morpholine, is a known intermediate in the synthesis of the anticoagulant drug Rivaroxaban, highlighting the pharmaceutical relevance of this class of compounds. [11]

Safety and Handling

While a specific safety data sheet for this compound was not found, general precautions for handling substituted nitroaromatic compounds should be followed. These compounds are often toxic and may be skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is a classic example of how electronic effects can be harnessed to achieve specific chemical transformations. The presence of both the versatile morpholine ring and a reactive nitro group makes it a valuable building block for the creation of more complex and potentially biologically active molecules. Further research into the physical properties, detailed spectroscopic characterization, and exploration of its biological activity is warranted and could lead to the development of novel therapeutic agents.

References

  • National Institute of Standards and Technology (NIST). Morpholine, 4-(4-chloro-2-nitrophenyl)-. In: NIST Chemistry WebBook. [Link]

  • Vapourtec Ltd. Aromatic Substitution | Flow Reactions. [Link]

  • Mali, R. K., et al. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. Organic Process Research & Development, 24(10), 2134-2140.
  • Wikipedia. 1,4-Dichloro-2-nitrobenzene. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In: Organic Chemistry. [Link]

  • Ortiz, K. G., et al. (2024).
  • Al-Sanea, M. M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635.
  • Tzara, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure and Dynamics, 1-21.

Sources

A Technical Guide to the Structure Elucidation of 4-(4-Chloro-2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: A Strategic Approach to Molecular Characterization

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. It is the foundational data upon which all further research, including synthesis optimization, biological activity screening, and regulatory submission, is built. This guide outlines a comprehensive, multi-technique strategy for the complete structure elucidation of a target molecule: 4-(4-Chloro-2-nitrophenyl)morpholine .

Our approach is not merely a sequence of analytical techniques but an integrated workflow. Each method provides a unique piece of the structural puzzle, and collectively, they create a self-validating system that ensures the highest degree of confidence in the final assignment. We will proceed logically from synthesis and purification—the bedrock of good analysis—through a suite of spectroscopic techniques to the definitive proof offered by single-crystal X-ray crystallography. This narrative is designed to explain not just what to do, but why each step is critical and how the resulting data coalesce into a cohesive structural proof.

Chapter 1: Securing Analytical Integrity Through Synthesis and Purification

A fundamental prerequisite for accurate structure elucidation is the purity of the analyte. The presence of starting materials, byproducts, or residual solvents can confound spectroscopic data, leading to erroneous interpretations. Therefore, our investigation begins with a robust synthetic and purification protocol.

The target molecule is readily synthesized via a nucleophilic aromatic substitution (SNAr) reaction.[1][2] The electron-deficient nature of the aromatic ring, activated by the strongly electron-withdrawing nitro group, facilitates the displacement of the chlorine atom at the C1 position by the secondary amine of morpholine.[1][3]

Experimental Protocol: Synthesis
  • To a solution of 1,4-dichloro-2-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add morpholine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq).[4]

  • Heat the reaction mixture to reflux (e.g., 85°C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).[4]

  • After cooling to room temperature, the product is isolated. A typical workup involves quenching with water and extracting with an organic solvent like ethyl acetate.[4]

  • The crude product is then purified, first by flash column chromatography on silica gel to remove the majority of impurities, followed by recrystallization from a solvent system like ethanol/water to yield analytically pure, crystalline material.

The success of this purification is paramount. The final validation of purity should be conducted via High-Performance Liquid Chromatography (HPLC), aiming for >99% purity before proceeding with spectroscopic analysis.

Chapter 2: Initial Functional Group Analysis via Vibrational and Electronic Spectroscopy

With a pure sample in hand, we begin our analysis with rapid, information-rich techniques that provide a "fingerprint" of the molecule's key functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing direct evidence for the presence of specific functional groups.[5] For this compound, the IR spectrum is dominated by the highly polar nitro (NO₂) group, which gives rise to strong, characteristic absorption bands.[5][6]

Expected Absorptions:

  • Asymmetric NO₂ Stretch: A very strong band in the 1550-1475 cm⁻¹ region.[5][7][8] Conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[7][9]

  • Symmetric NO₂ Stretch: A second strong band appearing in the 1360-1290 cm⁻¹ range.[5][7][8]

  • Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: A band corresponding to the bond between the aromatic ring and the nitro group.

  • C-O-C Stretch: A strong band from the morpholine ether linkage, typically around 1115 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically 800-600 cm⁻¹.

The presence of these distinct bands provides immediate, high-confidence confirmation of the core structural components.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system.[10] Nitroaromatic compounds exhibit characteristic absorption spectra.[11][12][13][14] The presence of the nitro group and its conjugation with the benzene ring is expected to produce strong absorbance in the UV region, typically with a λ-max between 240 nm and 350 nm, indicative of π → π* transitions.[14][15]

Chapter 3: Mapping the Core Structure with Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution.[10][16] A combination of 1D (¹H, ¹³C) and 2D experiments allows for the complete and unambiguous assignment of all protons and carbons.

¹H NMR Spectroscopy

This technique provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).

Predicted ¹H NMR Signals (in CDCl₃):

  • Aromatic Protons (3H): The substitution pattern (1,2,4-) will give rise to a characteristic three-proton system. The strong electron-withdrawing effects of the nitro and chloro groups will shift these protons downfield.

    • One proton will appear as a doublet (J ≈ 2.5 Hz), deshielded by the adjacent nitro group.

    • A second proton will appear as a doublet of doublets (J ≈ 9.0, 2.5 Hz).

    • The third aromatic proton will appear as a doublet (J ≈ 9.0 Hz).

  • Morpholine Protons (8H): The morpholine ring protons will appear as two distinct multiplets, each integrating to 4 protons.

    • -O-CH₂- Protons: Typically found around 3.8-4.0 ppm.

    • -N-CH₂- Protons: Typically found around 3.2-3.4 ppm.

¹³C NMR Spectroscopy

¹³C NMR reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Signals:

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (110-155 ppm). The carbons directly attached to the electronegative nitro, chloro, and morpholino groups will have characteristic chemical shifts. The carbon bearing the nitro group (C2) will be significantly shifted, as will the carbon attached to the morpholine nitrogen (C1).

  • Morpholine Carbons (4C): Two signals are expected in the aliphatic region.

    • -O-CH₂- Carbons: Typically around 66-68 ppm.

    • -N-CH₂- Carbons: Typically around 49-51 ppm.

2D NMR for Unambiguous Connectivity

To definitively link the proton and carbon frameworks, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, confirming the connectivity of the three aromatic protons and the protons within the morpholine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are 2-3 bonds away, providing the final links to piece the structure together. For instance, correlations from the morpholine's N-CH₂ protons to the aromatic C1 carbon would confirm the point of attachment.

// COSY Correlations edge [color="#EA4335", style=dashed, label=" COSY"]; H3 -- H5; H5 -- H6; H_N_CH2 -- H_O_CH2 [constraint=false];

// HMBC Correlations edge [color="#4285F4", style=solid, label=" HMBC"]; H_N_CH2 -> C1 [len=1.5]; H6 -> C1 [len=1.5]; H3 -> C2 [len=1.5]; H5 -> C4 [len=1.5]; } }

Caption: Key 2D NMR correlations for structure confirmation.

Chapter 4: Confirmation of Molecular Formula and Fragmentation by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that provides the exact molecular weight and, through fragmentation analysis, corroborates the proposed structure.[10][16]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For C₁₀H₁₁ClN₂O₃, the expected monoisotopic mass is approximately 242.0458 g/mol . Observing this mass with high accuracy (e.g., within 5 ppm) provides strong evidence for the proposed molecular formula. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will result in an M+2 peak with roughly one-third the intensity of the molecular ion peak, serving as an additional confirmation.

Fragmentation Pattern (EI-MS or MS/MS)

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule will fragment in a predictable manner. For nitroaromatic compounds, characteristic losses of NO (30 u) and NO₂ (46 u) are common and diagnostically significant.[17][18][19][20] Other expected fragments would arise from the cleavage of the morpholine ring. Analyzing these fragments provides a fingerprint that must be consistent with the proposed structure.

Chapter 5: The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of spectroscopic methods provides an overwhelming body of evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[21][22][23][24] This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.[21][25]

Experimental Protocol: Crystallography
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the purified compound (e.g., in ethanol or ethyl acetate/hexane).[22]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[23]

  • Structure Solution and Refinement: The diffraction pattern is analyzed to solve and refine the crystal structure, yielding an atomic model of the molecule.

The resulting structure provides irrefutable confirmation of the atomic connectivity previously deduced from NMR, the functional groups identified by IR, and the molecular formula determined by HRMS.

// Workflow start -> ir_uv; start -> nmr; start -> ms; start -> xray;

ir_uv -> ir_uv_data; nmr -> nmr_data; ms -> ms_data; xray -> xray_data;

{ir_uv_data, nmr_data, ms_data, xray_data} -> final; }

Caption: Integrated workflow for structure elucidation.

Chapter 6: Data Synthesis and Final Confirmation

Technique Information Provided Expected Result for this compound
Synthesis Provides the target materialSuccessful formation via SNAr reaction.
HPLC Purity Assessment>99% purity after recrystallization.
IR Spectroscopy Functional Group IdentificationStrong ν(NO₂) at ~1520 & ~1340 cm⁻¹; ν(C-O-C) at ~1115 cm⁻¹.
UV-Vis Conjugated System AnalysisStrong absorbance characteristic of a nitroaromatic chromophore.
HRMS Elemental CompositionM+ peak observed at m/z matching C₁₀H₁₁ClN₂O₃; ~3:1 M/M+2 ratio.
MS/MS Structural FragmentsFragments corresponding to loss of NO₂ and/or morpholine ring cleavage.
¹H NMR Proton Environments & ConnectivityDistinct aromatic (3H) and morpholine (8H) signals with predicted shifts and couplings.
¹³C NMR Carbon Environments10 unique carbon signals (6 aromatic, 4 aliphatic) at expected chemical shifts.
2D NMR Definitive Connectivity MapCOSY, HSQC, and HMBC correlations confirm the entire molecular framework.
X-Ray Unambiguous 3D StructureSolved crystal structure matches the proposed connectivity and constitution.

By following this rigorous, multi-faceted approach, the structure of this compound can be assigned with the highest possible degree of scientific certainty, providing a solid foundation for any subsequent research or development activities.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Nitro Groups. University of Calgary. Available at: [Link]

  • Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS. Available at: [Link]

  • Infrared of nitro compounds. Chemistry122. Available at: [Link]

  • IR: nitro groups. University of Calgary. Available at: [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]

  • Small molecule crystallography. Excillum. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. International journal of research in pharmaceutical sciences. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • (a) UV-vis absorption spectra of different nitroaromatic compounds. (b) UV-vis absorption spectra of 4-NP and excitation and emission spectra of the ZELMO phosphor dispersed in deionized water. ResearchGate. Available at: [Link]

  • UV-vis absorption spectra of the reduction of various nitro compounds: (a) nitrobenzaldehyde, (b) 4-bromo nitrobenzene, (c) ornidazole and (d) metrnidazole over a PSE-capped Cu2O/CuO catalyst. ResearchGate. Available at: [Link]

  • The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. ResearchGate. Available at: [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available at: [Link]

  • 4-Chloro-2-nitrophenol. PubChem. Available at: [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology. Available at: [Link]

  • UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV), c = 0.1 mM, and hydrogen peroxide (V), c = 8 mM, in water. ResearchGate. Available at: [Link]

  • Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz, CDCl3). ResearchGate. Available at: [Link]

  • Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]

  • Structure Determination of Organic Compounds. Organic Chemistry Portal. Available at: [Link]

  • EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia. Available at: [Link]

  • (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]

  • Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. ACS Publications. Available at: [Link]

  • Aromatic Substitution. Vapourtec. Available at: [Link]

  • 1,4-Dichloro-2-nitrobenzene. Wikipedia. Available at: [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • 4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis method of 4- (4-aminophenyl) -3-morpholinone. Google Patents.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Available at: [Link]

  • Morpholine, 4-(2-chloro-4-nitrophenyl)-. SIELC Technologies. Available at: [Link]

  • 4-(2-fluoro-4-nitrophenyl)morpholine. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

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Methodological & Application

Technical Guide: 4-(4-Chloro-2-nitrophenyl)morpholine as a Synthetic Intermediate

[1][2]

Executive Summary

4-(4-Chloro-2-nitrophenyl)morpholine (CAS: 65976-60-5) is a critical synthetic intermediate used primarily to access 5-chloro-2-morpholinoaniline , a privileged scaffold in medicinal chemistry.[1][2] This intermediate is essential for the development of kinase inhibitors, LFA-1 antagonists, and next-generation antibiotics where the morpholine ring improves aqueous solubility and pharmacokinetic profiles.[1][2]

This guide details the chemoselective synthesis of the title compound, its purification, and its subsequent reduction to the aniline derivative.[2] Special emphasis is placed on chemoselectivity —specifically, how to install the morpholine ring without displacing the meta-chlorine, and how to reduce the nitro group without dechlorinating the aromatic ring.[1][2]

Chemical Identity & Properties

PropertyData
Chemical Name This compound
CAS Number 65976-60-5
Molecular Formula C₁₀H₁₁ClN₂O₃
Molecular Weight 242.66 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DCM, DMSO, DMF; Low solubility in water
Key Reactivity Nitro-reduction; Suzuki-Miyaura coupling (at Cl); SnAr (formation)

Synthetic Pathway & Logic

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr).[1][2] The starting material, 1,4-dichloro-2-nitrobenzene , possesses two chlorine atoms.[1][2][3] The chlorine at the C1 position (ortho to the nitro group) is significantly more electrophilic than the chlorine at the C4 position (meta to the nitro group) due to the inductive and resonance withdrawal of the nitro group.[2]

Reaction Scheme (Graphviz)[1][2]

ReactionSchemecluster_legendMechanism LogicSM11,4-Dichloro-2-nitrobenzene(Electrophile)INTERMeisenheimer Complex(Transient)SM1->INTER  + Morpholine  K2CO3, DMF, 80°C  SM2Morpholine(Nucleophile)SM2->INTERPRODThis compound(Target)INTER->PROD  - Cl⁻  BYPRODHCl (Neutralized by Base)INTER->BYPRODRegioselectivity: C1-Cl is activated by o-NO2; C4-Cl is unreactive.Regioselectivity: C1-Cl is activated by o-NO2; C4-Cl is unreactive.

Caption: Regioselective SNAr pathway. The nitro group activates the ortho-chlorine for displacement, leaving the para-chlorine intact for downstream functionalization.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Regioselective displacement of C1-Cl.[1][2]

Reagents:

  • 1,4-Dichloro-2-nitrobenzene (1.0 equiv)[1][2]

  • Morpholine (1.2 equiv)[2]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[2]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.[1][2]

Procedure:

  • Setup: Charge a round-bottom flask with 1,4-dichloro-2-nitrobenzene (19.2 g, 100 mmol) and anhydrous K₂CO₃ (27.6 g, 200 mmol).

  • Solvation: Add DMF (100 mL) and stir to create a suspension.

  • Addition: Add Morpholine (10.5 mL, 120 mmol) dropwise over 10 minutes. Note: Exothermic reaction may occur.[1]

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1).[1][2] The starting material (Rf ~0.[1][2]8) should disappear, replaced by a bright yellow/orange spot (Rf ~0.5).[2]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a yellow solid.[1][2]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMF and salts.[1][2]

  • Purification: Recrystallize from Ethanol or perform a silica plug filtration if high purity is required.[1][2]

  • Yield: Expected yield: 85–92%.

Expert Insight: Avoid temperatures >120°C. Excessive heat can force the displacement of the second chlorine atom (at C4) or cause decomposition.[1][2]

Protocol B: Chemoselective Reduction to 5-Chloro-2-morpholinoaniline

Objective: Reduce the nitro group to an amine without removing the chlorine atom (hydrodechlorination).[1][2]

Why this matters: Standard catalytic hydrogenation (H₂/Pd-C) often cleaves aromatic carbon-chlorine bonds.[1][2] To preserve the chlorine handle for future drug design (e.g., Suzuki coupling), a milder reduction method is required.[2]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Iron Powder (Fe) (5.0 equiv)[2]

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)[2]

  • Solvent: Ethanol/Water (4:1)[1][2]

Procedure:

  • Setup: Dissolve the nitro compound (10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add NH₄Cl (50 mmol) and Iron powder (50 mmol).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Observation: The bright yellow color of the nitro compound will fade to a pale brown/colorless solution (amine).[1][2]

  • Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.[1][2]

  • Concentration: Evaporate the ethanol under reduced pressure.

  • Extraction: Dilute the residue with water and extract with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate.

  • Result: 5-Chloro-2-morpholinoaniline (CAS: 90875-44-8).[1][2][4][5][6]

Downstream Applications in Drug Discovery[2][7][8]

The resulting aniline, 5-chloro-2-morpholinoaniline , is a versatile "bifunctional" building block.[1][2]

  • Kinase Inhibitors: The morpholine ring mimics the ATP-binding hinge region interactions or improves solubility in the solvent-exposed region of the kinase pocket.[1][2] The chlorine atom serves as a handle for Suzuki-Miyaura couplings to attach aryl/heteroaryl tails.[1][2]

  • LFA-1 Antagonists: Used in the synthesis of ICAM-1 interaction inhibitors for autoimmune diseases.[1][2]

  • Antibacterial Agents: Structural analogs of Linezolid, where the morpholine ring is conserved but the core phenyl ring is modified.[1][2]

Application Workflow

Applicationscluster_pathwaysDownstream ModificationsINTERMEDIATE5-Chloro-2-morpholinoanilinePATH1Suzuki Coupling (-Cl)Target: Biaryl Kinase InhibitorsINTERMEDIATE->PATH1PATH2Amide/Urea Formation (-NH2)Target: LFA-1 AntagonistsINTERMEDIATE->PATH2PATH3Buchwald Amination (-Cl)Target: Multi-nitrogen HeterocyclesINTERMEDIATE->PATH3

Caption: The reduced aniline serves as a divergence point for library synthesis via orthogonal functionalization of the amine and chlorine groups.[1][2]

Safety & Handling (MSDS Highlights)

  • Hazards: 1,4-Dichloro-2-nitrobenzene is a skin irritant and potential sensitizer.[1][2] Morpholine is corrosive and flammable.[1][2]

  • Nitro Compounds: Potentially explosive if heated dry; always keep in solution or wet cake during processing if possible.[1][2]

  • Waste: Aqueous waste from the SnAr reaction contains morpholine salts and must be treated as basic organic waste.[1][2]

References

  • Synthesis of Nitro-Morpholine Intermediates

    • Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation.[1][2] Organic Process Research & Development, 2020.[2] Link (Contextual reference for morpholine-nitrobenzene condensations).[1][2]

  • Regioselectivity in SnAr Reactions

    • 1,4-Dichloro-2-nitrobenzene Reactivity Profile.[1][2] PubChem Compound Summary.[1][2] Link[2]

  • Medicinal Chemistry Applications

    • Morpholine As a Scaffold in Medicinal Chemistry.[1][2][7] ResearchGate, 2020.[1][2] Link

  • Compound Data

    • This compound CAS 65976-60-5.[1][2][8] ChemicalBook.[1][2] Link

"4-(4-Chloro-2-nitrophenyl)morpholine" as a building block for bioactive molecules

[1]

Executive Summary

This compound (4-CNPM) is a strategic building block characterized by a trifunctional core: a morpholine ring (solubility/pharmacophore), a nitro group (latent nucleophile), and an aryl chloride (electrophilic handle).[1]

Unlike simple nitroarenes, 4-CNPM offers a regiochemically distinct entry point into 5-chloro-2-morpholinoaniline derivatives.[1] It serves as a critical precursor for:

  • Benzimidazole-based Kinase Inhibitors (via cyclization).[1]

  • Quinoxalines (via condensation with 1,2-dicarbonyls).[1]

  • Late-Stage Diversification (via Suzuki/Buchwald coupling at the 4-Cl position after heterocycle formation).[1]

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
CAS Number 65976-60-5
Molecular Formula C₁₀H₁₁ClN₂O₃
Molecular Weight 242.66 g/mol
Key Functional Groups Nitro (Ortho-position), Chloro (Para-position), Morpholine (Tertiary amine)
Solubility Soluble in DCM, DMSO, DMF; Low solubility in water.[1][2]
Melting Point 88–92 °C (Literature dependent)

Synthesis Protocol: Regioselective SNAr

The synthesis relies on the electronic differentiation of the two chlorine atoms in 1,4-dichloro-2-nitrobenzene .[1] The nitro group activates the ortho-chlorine (C1) for nucleophilic aromatic substitution (SNAr), while the meta-chlorine (C4) remains inert under these conditions.[1]

Reagents
  • Starting Material: 1,4-Dichloro-2-nitrobenzene (1.0 equiv)[1]

  • Nucleophile: Morpholine (2.5 equiv) [Acts as both reactant and base][1]

  • Solvent: Ethanol (Green chemistry option) or DMF (for faster kinetics)[1]

  • Temperature: 80 °C (Reflux)

Step-by-Step Protocol
  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dichloro-2-nitrobenzene (19.2 g, 100 mmol) in Ethanol (100 mL).

  • Addition: Add Morpholine (21.7 mL, 250 mmol) dropwise over 10 minutes. Note: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.8) should disappear, and a bright yellow/orange spot (Product, Rf ~0.4) should appear.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice-Water (400 mL) with vigorous stirring. The product will precipitate as a bright orange solid.

    • Stir for 30 minutes to ensure full granulation.

  • Isolation: Filter the solid via a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove excess morpholine salts.

  • Purification: Recrystallize from hot Ethanol if purity is <98%.

    • Yield: Typically 85–92% (20–22 g).

Core Transformation: Nitro Reduction to Aniline

The utility of 4-CNPM hinges on reducing the nitro group to an amine without dechlorinating the aryl ring. Catalytic hydrogenation (H₂/Pd-C) is risky as it often leads to hydrodechlorination.[1]

Recommended Method: Iron-Mediated Reduction (Bechamp Conditions) [1]

Protocol
  • Suspend: 4-CNPM (10 mmol) in Ethanol/Water (4:1 ratio, 50 mL).

  • Activate: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv, <325 mesh).

  • Reflux: Heat to 80 °C with vigorous stirring for 2 hours. The color will shift from orange to dark brown/black (iron oxides).

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash with hot ethanol.

  • Concentration: Evaporate the solvent to yield 5-chloro-2-morpholinoaniline .

    • Stability Note: This aniline is prone to oxidation; store under nitrogen or use immediately.

Downstream Applications & Workflows

Path A: Benzimidazole Synthesis (Kinase Scaffolds)

The resulting ortho-diamine (5-chloro-2-morpholinoaniline) reacts with aldehydes to form 2-substituted benzimidazoles.[1]

  • Mechanism: Condensation followed by oxidative cyclization.[4]

  • Relevance: The morpholine group at the N1-position (or C4/C7 depending on tautomer) mimics the solubilizing tail found in drugs like Gefitinib or Abemaciclib .

Path B: Late-Stage Functionalization (The "Chlorine Handle")

The 5-chloro position on the aniline (derived from the original 4-chloro) is preserved.[1] This allows for Suzuki-Miyaura Coupling after the heterocycle is built.[1]

  • Example: Reacting the benzimidazole derivative with phenylboronic acid to extend the scaffold into the ATP-binding pocket of a kinase.

Path C: Quinoxaline Formation

Reaction with glyoxal or oxalyl chloride yields quinoxaline-2,3-diones, common in AMPA receptor antagonist research.[1]

Visualization: Reaction Logic Tree

Gcluster_warningAvoid H2/PdSM1,4-Dichloro-2-nitrobenzeneInter4-(4-Chloro-2-nitrophenyl)morpholine(4-CNPM)SM->InterMorpholine, S_NAr(Regioselective at C1)Aniline5-Chloro-2-morpholinoanilineInter->AnilineFe/NH4Cl(Nitro Reduction)DechlorDechlorinatedBy-productInter->DechlorH2/Pd-C(Risk)BenzBenzimidazoleScaffoldAniline->BenzR-CHO(Cyclization)SuzukiBiaryl KinaseInhibitorBenz->SuzukiAr-B(OH)2, Pd(0)(Suzuki Coupling at Cl)

Caption: Synthetic workflow converting the 1,4-dichloro precursor into bioactive scaffolds, highlighting the critical nitro reduction step and the preservation of the chlorine handle.

Strategic Advantages in Drug Design

FeatureMedicinal Chemistry Benefit
Morpholine Moiety Increases metabolic stability and water solubility; reduces logP compared to piperidine.[1]
Ortho-Nitro Placement Enables "one-pot" reduction/cyclization cascades to form benzimidazoles.
4-Chloro Handle Allows the scaffold to be synthesized in bulk before diversifying the "tail" region via cross-coupling, enabling rapid SAR library generation.[1]

References

  • Regioselectivity in SNAr of Dichloronitrobenzenes

    • Source: Wikipedia/Chemical Data. "1,4-Dichloro-2-nitrobenzene: Reactivity profile."
    • URL:[Link][1]

  • Benzimidazole Synthesis via Nitro-Reduction

    • Title: "Benzimidazole synthesis - Organic Chemistry Portal"[1]

    • Source: Organic Chemistry Portal.
    • URL:[Link][1]

  • Morpholine in Drug Discovery

    • Title: "Occurrence of Morpholine in Central Nervous System Drug Discovery"[5]

    • Source: ACS Chemical Neuroscience (via NIH).
    • URL:[Link]

  • Iron-Mediated Nitro Reduction (Protocol Validation)

    • Title: "The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles" (Valid
    • Source: PMC - NIH.[1]

    • URL:[Link]

  • Commercial Availability & CAS Verification: Title: "this compound Product Page" Source: CymitQuimica.

Analytical methods for "4-(4-Chloro-2-nitrophenyl)morpholine" characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-(4-Chloro-2-nitrophenyl)morpholine (CAS: 26552-85-0) is a critical intermediate often utilized in the synthesis of substituted anilines and bioactive heterocyclic compounds, including precursors for oxazolidinone antibiotics (e.g., Linezolid analogs).[1][2] Its synthesis typically involves the Nucleophilic Aromatic Substitution (


) of 2,5-dichloronitrobenzene with morpholine.[2]

Because the regioselectivity of the


 reaction is governed by the ortho-directing effect of the nitro group, the primary impurity risks involve unreacted starting materials, regioisomers (displacement of the meta-chlorine, though kinetically disfavored), and potential hydrolytic byproducts (phenols).

This Application Note provides a rigorous analytical framework for the identification (ID) and quantitative purity assessment of this molecule. We employ an orthogonal approach combining HPLC-UV/MS for purity and NMR/FT-IR for structural elucidation.[1]

Physicochemical Profile & Synthesis Logic

Understanding the synthesis is prerequisite to designing the analytical method.[1]

  • Reaction: 2,5-Dichloronitrobenzene + Morpholine

    
     Product + HCl.[1]
    
  • Mechanism: The nitro group activates the ortho-chlorine (position 2) for displacement.[1][2] The meta-chlorine (position 5) remains largely unreactive.[1][2]

  • Key Impurities:

    • 2,5-Dichloronitrobenzene (Starting Material): Highly lipophilic.[1]

    • Morpholine (Reagent): Highly polar, lacks UV chromophore, requires specific tracking if present in excess.[2]

    • 2-Nitro-4-chlorophenol: Hydrolysis byproduct (yellow).[1]

Table 1: Compound Properties
PropertyValue / Description
Molecular Formula

Molecular Weight 242.66 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
UV Max (

)
~254 nm (Aromatic), ~390 nm (Nitro-aniline charge transfer)

Analytical Strategy Visualization

The following diagram outlines the logical flow for characterizing the material, distinguishing between "Release Testing" (Routine) and "Characterization" (One-time structural proof).

AnalyticalWorkflow cluster_ID Structural Elucidation (Qualitative) cluster_Purity Purity Profiling (Quantitative) Sample Crude/Isolated This compound NMR 1H / 13C NMR (Regiochemistry Confirmation) Sample->NMR IR FT-IR (Functional Groups: NO2, C-Cl) Sample->IR MS HR-MS (Exact Mass & Isotope Pattern) Sample->MS HPLC RP-HPLC (UV @ 254nm) (Main Peak Assay) Sample->HPLC Release Certificate of Analysis (CoA) Generation NMR->Release Impurity Impurity Tracking (SM, Regioisomers) HPLC->Impurity Impurity->Release

Figure 1: Orthogonal analytical workflow ensuring both structural identity and quantitative purity.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This method separates the target molecule from the starting material (2,5-DCNB) based on hydrophobicity.[2] The target is an amine derivative, so pH control is vital to prevent peak tailing.[1]

Method Principle: Reverse Phase Chromatography (C18) with Acidic Mobile Phase.[1][2]

Instrument Parameters
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Detector: Diode Array Detector (DAD).[1][2]

  • Wavelengths:

    • 254 nm: Universal aromatic detection (Quantification).

    • 390 nm: Specific for nitro-aniline chromophore (Identification).[1][2]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5

    
    ).[2]
    
  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5

    
    .
    
Mobile Phase Setup
  • Solvent A: 0.1% Formic Acid in Water (Maintains pH ~2.7, protonating the morpholine nitrogen to improve peak shape).[2]

  • Solvent B: Acetonitrile (HPLC Grade).[1][2]

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010Stop
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50).[1][2]

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, dilute to volume with Water (1.0 mg/mL).

  • Working Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL for injection.

  • Filtration: Filter through 0.22

    
     PTFE filter into an amber vial (nitro compounds can be light-sensitive).
    

Expected Results:

  • Morpholine (Reagent): Elutes near void volume (highly polar).[2]

  • Target Product: Elutes ~8-10 min.

  • 2,5-Dichloronitrobenzene (SM): Elutes ~14-16 min (highly non-polar).[1][2]

Protocol 2: Structural Identification via NMR

Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the regiochemistry (i.e., proving the morpholine is at position 2, not 5).[2]

1H-NMR Parameters
  • Solvent:

    
     or 
    
    
    
    .[1]
  • Frequency: 400 MHz minimum.[1]

  • Scans: 16-32.

Predicted Spectral Assignment ( )
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Logic
7.95 ppm Doublet (

)
1HAr-H (C3)Proton between

and Cl.[1] Meta coupling only.
7.65 ppm Doublet of Doublets1HAr-H (C5)Proton adjacent to Cl.[1][2] Ortho to C6, Meta to C3.
7.20 ppm Doublet (

)
1HAr-H (C6)Proton adjacent to Morpholine.[1][2]
3.70 ppm Triplet (broad)4HMorpholine

Oxygen-adjacent methylene protons.[1][2]
3.05 ppm Triplet (broad)4HMorpholine

Nitrogen-adjacent methylene protons.[1][2]

Interpretation Key: The key to confirming the structure is the coupling pattern of the aromatic protons .[1][2]

  • A 1,2,4-substitution pattern will show one clear ortho-coupling (

    
    ) and one meta-coupling (
    
    
    
    ).[1]
  • If the morpholine displaced the wrong chlorine (position 5), the chemical shifts would change significantly due to the electronic shielding/deshielding effects of the nitro group relative to the protons.[2]

Protocol 3: Mass Spectrometry (LC-MS)[1][2]

Mass spectrometry confirms the molecular formula and the presence of chlorine via isotope abundance.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).[2]
    
  • Expected Mass:

    • Monoisotopic Mass: 242.05 Da.[1]

    • Observed

      
      : 243.05 m/z .[1][2][3]
      
  • Isotope Pattern (Critical Check):

    • Chlorine naturally exists as

      
       (75%) and 
      
      
      
      (25%).[2]
    • The mass spectrum must show a characteristic 3:1 intensity ratio between the M peak (243.[1][2]05) and the M+2 peak (245.05).[2]

    • Absence of this pattern indicates loss of Chlorine (e.g., hydrolysis to phenol).[2]

Synthesis Pathway & Impurity Logic

The following diagram illustrates the chemical origin of the product and potential impurities, providing the "Why" behind the "What" in the impurity table.

SynthesisLogic SM 2,5-Dichloronitrobenzene (Starting Material) Reaction SNAr Reaction (Heat, Base) SM->Reaction Reagent Morpholine Reagent->Reaction Product This compound (Target) Reaction->Product Major Path (Ortho displacement) Impurity1 Impurity A: Unreacted SM Reaction->Impurity1 Incomplete Impurity2 Impurity B: 2-Nitro-4-chlorophenol (Hydrolysis) Reaction->Impurity2 Trace Water

Figure 2: Synthesis pathway highlighting the origin of critical process impurities.

References

  • PubChem. (2025).[1][2] Compound Summary: 4-(2-Chloro-4-nitrophenyl)morpholine (Isomer Analog).[1][2] National Library of Medicine.[1] [Link][2]

  • SIELC Technologies. (2018).[1][2][4][5] HPLC Method for Separation of Nitroanilines.[1][4][6][7][8] SIELC Application Notes.[1] [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014).[2][9] Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.[2][9] [Link]

  • American Chemical Society. (2020).[1][2] Facile Preparation of Morpholin-3-one Intermediates via SNAr.[1] Organic Process Research & Development.[1] [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Chloro-2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-chloro-2-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during this specific Nucleophilic Aromatic Substitution (SNAr) reaction. Here, we move beyond simple protocols to explain the causality behind by-product formation and provide robust, validated methods for analysis and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism and why is by-product formation a concern?

The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] In this reaction, the morpholine acts as a nucleophile, attacking the electron-deficient aromatic ring of 1,4-dichloro-2-nitrobenzene and displacing one of the chloride ions. The reaction is driven by the strong electron-withdrawing nitro group (-NO₂), which activates the chlorine atoms at the ortho and para positions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][2]

By-product formation is a significant concern primarily due to issues of regioselectivity . The starting material, 1,4-dichloro-2-nitrobenzene, has two chlorine atoms that can be substituted. The chlorine atom at C1 (ortho to the nitro group) is more activated than the chlorine at C4 (meta to the nitro group).[3][4] While the desired product forms from substitution at C1, competitive substitution at C4 can occur, leading to the formation of an isomeric by-product.[5] Additionally, over-reaction can lead to a di-substituted product.

dot graph "Reaction_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes SM [label="1,4-Dichloro-2-nitrobenzene\n+ Morpholine"]; Product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isomer [label="4-(1-Chloro-2-nitrophenyl)morpholine\n(Isomeric By-product)", fillcolor="#FBBC05", fontcolor="#202124"]; DiSub [label="4,4'-(2-Nitro-1,4-phenylene)dimorpholine\n(Di-substituted By-product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> Product [label="Attack at C1 (ortho)\nMajor Pathway"]; SM -> Isomer [label="Attack at C4 (meta)\nMinor Pathway"]; Product -> DiSub [label="Excess Morpholine/\nForced Conditions"]; } caption: "Primary reaction and potential side-reaction pathways."

Q2: What are the three most common by-products I should expect?
  • Isomeric By-product (Regioisomer): 4-(1-Chloro-2-nitrophenyl)morpholine. This is formed when morpholine attacks the less activated chlorine at the C4 position.

  • Di-substituted By-product: 4,4'-(2-Nitro-1,4-phenylene)dimorpholine. This results from the substitution of both chlorine atoms, which can occur under forcing conditions such as high temperatures, long reaction times, or an excess of morpholine.

  • Unreacted Starting Material: 1,4-dichloro-2-nitrobenzene. Incomplete conversion is a common issue that complicates purification.[5]

Q3: Which analytical techniques are essential for identifying these by-products?

A combination of chromatographic and spectroscopic techniques is necessary for unambiguous identification and quantification:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for separating the desired product from the regioisomer and other by-products. A reverse-phase C18 column is typically effective.[6][7]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it confirms the molecular weight of the product and by-products. The desired product and its regioisomer will have the same mass, but di-substituted product will have a distinct, higher mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for definitive structural confirmation, especially for distinguishing between the desired product and its regioisomer. The splitting patterns and chemical shifts of the aromatic protons will differ significantly between the two isomers.

Troubleshooting Guide: By-product Analysis

This section addresses specific issues you might encounter during your synthesis and analysis.

Problem 1: My HPLC analysis shows a significant peak with the same mass as my product, which I suspect is the regioisomer.
  • Probable Cause: Poor regioselectivity during the SNAr reaction. While the C1 chlorine is electronically favored for substitution, reaction conditions can influence the degree of selectivity.[4] Higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C4 position, leading to a mixture of isomers.[8]

  • Solution & Verification:

    • Optimize Reaction Temperature: Lower the reaction temperature. Run a temperature screening study (e.g., from 80°C to 120°C) and analyze the product mixture by HPLC to find the optimal balance between reaction rate and selectivity.

    • Control Stoichiometry: Use a modest excess of morpholine (e.g., 1.1-1.5 equivalents). A large excess may increase the rate of the side reaction.

    • Analytical Confirmation (NMR): Isolate the impurity peak using preparative HPLC. The ¹H NMR spectrum of the desired product, this compound, will show a distinct set of aromatic proton signals compared to the 4-(1-chloro-2-nitrophenyl)morpholine isomer. The different electronic environments of the protons on the benzene ring will lead to unique chemical shifts and coupling constants, allowing for unambiguous identification.

Compound Aromatic ¹H NMR Protons (Predicted) Key Distinguishing Feature
Desired Product 3 distinct signals for the 3 aromatic protons.Protons will exhibit a specific set of ortho, meta, and para couplings.
Isomeric By-product 3 distinct signals for the 3 aromatic protons.The chemical shifts and coupling constants will differ from the desired product due to the altered positions of the substituents.
Problem 2: I'm observing a significant amount of a higher molecular weight species in my LC-MS.
  • Probable Cause: Formation of the di-substituted by-product, 4,4'-(2-nitro-1,4-phenylene)dimorpholine. This is typically caused by:

    • A large excess of the morpholine nucleophile.

    • Prolonged reaction times or excessive heating after the initial substitution is complete.

    • Insufficient monitoring of the reaction progress, allowing the second substitution to occur.

  • Solution & Verification:

    • Strict Stoichiometric Control: Limit the amount of morpholine used.

    • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.

    • Purification: The di-substituted product has significantly different polarity and molecular weight, making it generally separable from the mono-substituted product by standard flash column chromatography or preparative HPLC.

Detailed Analytical Protocols

Protocol 1: HPLC Method for Isomer Separation

This protocol provides a general starting point for separating this compound from its regioisomer. Optimization may be required based on your specific system.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

This method is scalable and can be adapted for preparative separation to isolate impurities for further characterization.[6]

Protocol 2: Workflow for By-product Identification

This workflow outlines the logical steps from a crude reaction mixture to a fully characterized by-product profile.

dot graph "Analytical_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Crude [label="Crude Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="Initial Screen:\nTLC / LC-MS", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Impurity Isolation:\nPreparative HPLC or\nColumn Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ID [label="Structure Elucidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="1H and 13C NMR", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HRMS [label="High-Resolution MS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Report [label="Final Report:\nIdentified By-products &\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Crude -> TLC [label="Assess complexity"]; TLC -> Separation [label="If impurities detected"]; Separation -> ID; ID -> NMR; ID -> HRMS; NMR -> Report; HRMS -> Report; } caption: "Systematic workflow for by-product identification."

References

  • Wikipedia. 1,4-Dichloro-2-nitrobenzene. [Link]

  • SIELC Technologies. Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • Chemistry Stack Exchange. Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • ACS Publications. Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. [Link]

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. [Link]

  • ACS Publications. Predicting Regioselectivity in Nucleophilic Aromatic Substitution. [Link]

Sources

Purification techniques for "4-(4-Chloro-2-nitrophenyl)morpholine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(4-Chloro-2-nitrophenyl)morpholine

Product ID: this compound CAS: 65976-60-5 Support Tier: Level 3 (Senior Application Scientist)

Module 1: The Impurity Profile (Root Cause Analysis)

Before attempting purification, you must understand what you are removing. This compound is typically synthesized via Nucleophilic Aromatic Substitution (


) of 1,4-dichloro-2-nitrobenzene (or the fluoro-analog) with morpholine.

The reaction kinetics dictate your impurity profile. Because the nitro group activates the ortho and para positions, but the meta position (relative to nitro) is deactivated, the regioselectivity is generally high. However, the physical properties of the starting material often mirror the product, leading to co-precipitation.

Common Impurities Table

Impurity TypeSourceSolubility CharacteristicsRemoval Strategy
1,4-Dichloro-2-nitrobenzene Unreacted Starting MaterialHigh in non-polar (Hexane/DCM); Low in water.Critical: Hard to remove by recrystallization alone due to similar solubility to product. Requires polarity-based chromatography or steam distillation.
Morpholine Excess ReagentMiscible with water; Basic.Acidic aqueous wash (1N HCl) converts this to the water-soluble hydrochloride salt.
Bis-morpholino adduct Over-reaction (

at both Cl sites)
More polar than target; rare due to deactivation at C4.Removed via recrystallization (remains in mother liquor).
Hydrolysis Phenols Side reaction with moistureSoluble in basic aqueous media.Basic aqueous wash (1M NaOH).

Module 2: Purification Workflows (Decision Logic)

The following diagram illustrates the logical flow for purifying this compound based on the crude purity and scale.

PurificationLogic Start Crude Reaction Mixture AcidWash 1. Acid Wash (1N HCl) Removes Morpholine Start->AcidWash TLC 2. TLC Analysis (Hexane:EtOAc 8:2) AcidWash->TLC Decision Is Starting Material (Dichloronitrobenzene) Present? TLC->Decision Recryst Path A: Recrystallization (High Yield, >95% Purity) Decision->Recryst No / Trace Column Path B: Flash Chromatography (High Purity, Lower Yield) Decision->Column Yes (>5%) Final Final Product Yellow Solid Recryst->Final Column->Final

Figure 1: Purification decision tree based on impurity profile analysis.

Module 3: Troubleshooting Recrystallization

Recrystallization is the preferred method for scaling up, but nitro-substituted amines are notorious for "oiling out" (separating as a liquid rather than a crystal).

Standard Protocol:

  • Solvent System: Ethanol (95%) or Methanol.

  • Anti-solvent: Water (if needed).

Troubleshooting Guide

Q: The product is "oiling out" (forming a glob at the bottom) instead of crystallizing.

  • Cause: The solution temperature is in the "metastable zone" where liquid-liquid phase separation occurs before crystallization, or the solvent boiling point is higher than the product's melting point (which is likely ~80-120°C range for this class).

  • Fix:

    • Re-dissolve: Heat the mixture back to reflux until clear.

    • Seed: Add a single crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.

    • Slow Cool: Insulate the flask with foil and turn off the heat source, allowing it to cool to room temperature over 2-3 hours. Do not use an ice bath yet.

    • Solvent Swap: If oiling persists, switch to Isopropanol (IPA) . IPA has a higher boiling point and better solubilizing power for the organic impurities, often preventing the oil phase.

Q: The crystals are dark orange/brown instead of bright yellow.

  • Cause: Oxidation byproducts or trace azo-impurities.

  • Fix: Perform a "Hot Filtration" with Activated Charcoal.[1][2]

    • Dissolve crude in boiling Ethanol.

    • Add Activated Charcoal (5% w/w). Caution: Add slowly to avoid boil-over.

    • Stir for 10 minutes at reflux.

    • Filter through a Celite pad while hot.

    • Crystallize the filtrate.[1][2]

Module 4: Flash Chromatography Guidelines

If the starting material (1,4-dichloro-2-nitrobenzene) is persistent, recrystallization will fail because their solubility profiles are too similar. You must use chromatography.

Stationary Phase: Silica Gel (230-400 mesh).

Mobile Phase Optimization: The morpholine nitrogen is basic. On acidic silica, it may streak (tailing), causing poor separation.

  • Base Modifier: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the silica's acidic sites.

  • Gradient:

    • Start: 100% Hexane (elutes starting material 1,4-dichloro-2-nitrobenzene first).

    • Ramp: 0%

      
       30% Ethyl Acetate in Hexane.
      
    • Elution: The product (this compound) typically elutes around 15-20% EtOAc.

Visualization:

  • UV: Strong absorbance at 254 nm (aromatic) and visible yellow color.

  • Stain: Ninhydrin is ineffective (tertiary amine). Use Iodine or KMnO4 if UV is unavailable.

Module 5: Analytical Verification (Self-Validation)

How do you know it is pure?

  • H-NMR Diagnostic:

    • Look for the morpholine peaks: Two triplets (or broad multiplets) around

      
       3.0 and 
      
      
      
      3.8 ppm.
    • Impurity Check: 1,4-dichloro-2-nitrobenzene will lack these aliphatic peaks. If you see aromatic signals but the integration of the morpholine region is low (< 8H relative to 3H aromatic), you have starting material contamination.

  • Melting Point:

    • While specific literature values vary by isomer, a sharp melting range (< 2°C) indicates high purity. A broad range (> 5°C) confirms the presence of the eutectic impurity (starting material).

References

  • Compound Identification: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12830335, this compound. Retrieved from [Link]

  • Synthesis Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Purification Methodology: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 2.
  • Chromatography of Amines: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

Sources

Optimizing reaction conditions for "4-(4-Chloro-2-nitrophenyl)morpholine" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for SNAr Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Logic

The Chemistry at a Glance

The synthesis of 4-(4-Chloro-2-nitrophenyl)morpholine relies on a Nucleophilic Aromatic Substitution (SNAr ) reaction.[1][2][3] The starting material, 1,4-dichloro-2-nitrobenzene , contains two electrophilic sites (C-Cl bonds).

  • Site A (C1): Ortho to the Nitro group (-NO₂).[2]

  • Site B (C4): Meta to the Nitro group.

The Critical Insight: SNAr reactions require electron-withdrawing groups (EWGs) located ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate.[1][3][4]

  • C1-Cl is activated by the ortho-nitro group.

  • C4-Cl is deactivated (relative to C1) because the nitro group is meta to it.

Therefore, the reaction is naturally regioselective. Under optimized conditions, morpholine will exclusively displace the C1-chlorine, yielding the target molecule while leaving the C4-chlorine intact.

Mechanism & Workflow Visualization

SNAr_Mechanism SM 1,4-Dichloro-2-nitrobenzene (Substrate) TS Meisenheimer Complex (Stabilized by NO2) SM->TS + Morpholine Solvent: ACN/DMF Base: K2CO3 Morph Morpholine (Nucleophile) Morph->TS Prod This compound (Target) TS->Prod - HCl (Fast Step) Impurity Bis-adduct (Over-reaction at C4) Prod->Impurity Forcing Conditions (>120°C, Excess Base)

Figure 1: Reaction pathway showing the preferential formation of the target via the stabilized Meisenheimer complex, avoiding the C4-substitution impurity.

Optimized Protocol (Gold Standard)

This protocol balances kinetics (speed) with thermodynamic control (purity), utilizing Acetonitrile (MeCN) as a polar aprotic solvent that enhances nucleophilicity without the high boiling point/work-up difficulty of DMF or DMSO.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
1,4-Dichloro-2-nitrobenzene 1.0SubstrateLimiting reagent.
Morpholine 1.1 - 1.2NucleophileSlight excess ensures conversion.
Potassium Carbonate (K₂CO₃) 1.5BaseScavenges HCl; prevents salt formation.
Acetonitrile (MeCN) 5-10 VolSolventReflux (82°C) provides ideal energy.
Step-by-Step Procedure
  • Charge: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 1,4-dichloro-2-nitrobenzene (1.0 eq) and K₂CO₃ (1.5 eq).

  • Solvate: Add Acetonitrile (5 volumes relative to substrate mass). Stir to suspend the base.

  • Addition: Add Morpholine (1.1 eq) dropwise at room temperature. Note: Mild exotherm possible.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) .

  • Monitor: Check via TLC or HPLC after 2 hours. The starting material (SM) should be consumed.

    • Target Rf: ~0.4-0.5 (Hexane:EtOAc 7:3) – Yellow spot.

  • Work-up (Precipitation Method):

    • Cool reaction mass to < 30°C.

    • Pour the reaction mixture into Cold Water (10 volumes).

    • Stir vigorously for 30 minutes. The product will precipitate as a bright yellow/orange solid.

  • Isolation: Filter the solid. Wash with water (2 x 2 vol) to remove inorganic salts and residual morpholine.

  • Drying: Vacuum dry at 45°C.

Troubleshooting Guide (FAQ)

Category A: Reaction Kinetics (It's not working)

Q: The reaction is stalling at 80% conversion. Should I add more morpholine?

  • Diagnosis: While adding morpholine might help, the issue is likely HCl accumulation . As the reaction proceeds, HCl is generated. If your base (K₂CO₃) is too coarse (low surface area) or insufficient, the morpholine gets protonated to morpholinium chloride, rendering it non-nucleophilic.

  • Solution:

    • Ensure K₂CO₃ is finely powdered before addition.

    • Add a catalytic amount (0.1 eq) of KI (Potassium Iodide) . This generates a transient aryl-iodide intermediate (Finkelstein-like) which is more reactive, often pushing stalled SNAr reactions to completion.

Q: Can I use Ethanol instead of Acetonitrile?

  • Analysis: Ethanol is a protic solvent. It forms hydrogen bonds with the morpholine nitrogen, creating a "solvation shell" that reduces the nucleophile's reactivity. This will significantly slow down the reaction rate.

  • Recommendation: Stick to aprotic solvents (MeCN, DMF, Toluene). If you must use Ethanol, you will likely need to heat it in a sealed tube at >100°C to achieve comparable rates.

Category B: Impurity Profile (It's not pure)

Q: I see a small impurity peak (M+ = 199) in LCMS. What is it?

  • Identification: This mass corresponds to 4-chloro-2-nitrophenol .

  • Cause: Hydrolysis. If your solvent was "wet" or you used a hydroxide base (NaOH/KOH) instead of a carbonate, trace water competed with morpholine to attack the activated C1 position.

  • Fix: Use anhydrous Acetonitrile and stick to K₂CO₃.

Q: I have a side product with M+ = ~290. Is this the bis-morpholine adduct?

  • Identification: Yes. This is 2-nitro-1,4-dimorpholinobenzene .

  • Cause: "Forcing" conditions. If you ran the reaction in DMF at >120°C or used a large excess of morpholine (>3 eq), you forced the displacement of the deactivated C4-chlorine.

  • Fix: Control your temperature. The C1-Cl displacement is kinetically favored at 80°C. The C4-Cl displacement requires significantly higher energy. Keep T < 90°C.

Category C: Isolation Issues

Q: Upon pouring into water, I got an oil instead of a solid.

  • Cause: This is common if the product purity is low or if residual solvent (DMF/MeCN) is keeping it solubilized.

  • Fix:

    • Seeding: Scratch the glass side of the flask or add a seed crystal of pure product.

    • IPA Wash: Decant the water, dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA), and cool slowly. This usually forces crystallization.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Type Identify Problem Type Start->Type LowYield Low Conversion / Slow Type->LowYield Impurity High Impurities Type->Impurity CheckBase Check Base: Is it K2CO3? Is it powdered? LowYield->CheckBase CheckSolvent Check Solvent: Are you using Ethanol? LowYield->CheckSolvent CheckTemp Check Temp: Is T > 100°C? Impurity->CheckTemp CheckWater Check Water Content: Is solvent anhydrous? Impurity->CheckWater Action1 Switch to ACN/DMF Add KI catalyst CheckSolvent->Action1 Yes Action2 Reduce Temp to 80°C (Avoid Bis-adduct) CheckTemp->Action2 Yes (Bis-adduct) Action3 Dry Solvent (Avoid Phenol formation) CheckWater->Action3 No (Hydrolysis)

Figure 2: Decision matrix for diagnosing reaction failures.

References

  • BenchChem. Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives. (2025).[2][5] Retrieved from

  • National Center for Biotechnology Information (NCBI). 4-(4-Nitrophenyl)morpholine - Crystal Structure and Synthesis. PubChem Compound Summary. Retrieved from

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. (2018).[1] Retrieved from

  • Wikipedia. 1,4-Dichloro-2-nitrobenzene: Reactivity and Derivatives. Retrieved from

Sources

Improving the yield of "4-(4-Chloro-2-nitrophenyl)morpholine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4-Chloro-2-nitrophenyl)morpholine Synthesis Ticket System: Open Agent: Senior Application Scientist (Process Chemistry Division)

Welcome to the Technical Support Center

You are accessing the knowledge base for the optimization of This compound (Structure: N-substituted morpholine with a 4-chloro-2-nitrophenyl backbone). This intermediate is critical in the synthesis of various oxazolidinone antibiotics and kinase inhibitors.

This guide treats your synthesis challenges as "Support Tickets." Select the module below that matches your current failure mode.

Ticket #001: Reaction Kinetics & Conversion Stalls

Issue: "My reaction stalls at 60-70% conversion. I see starting material (2,5-dichloronitrobenzene) remaining on TLC/HPLC."

Root Cause Analysis: The "Ortho-Effect" Barrier

The synthesis relies on Nucleophilic Aromatic Substitution (


).[1] However, your specific target involves displacing a chloride ortho  to a nitro group.
  • Steric Hindrance: Unlike para-substitution, the ortho-nitro group creates significant steric bulk, hindering the approach of the morpholine (a secondary amine with a chair conformation).

  • Electronic Deactivation: While the nitro group activates the ring, the leaving group (Cl) at the ortho position is less electrophilic than a Fluorine atom would be.

Protocol Optimization (The Fix)

To push conversion to >95%, you must overcome the activation energy barrier without degrading the product.

1. Solvent & Temperature Upgrade Standard reflux in Ethanol or Acetonitrile (


) is often insufficient for this sterically hindered substrate.
ParameterStandard Condition (Low Yield)Optimized Condition (High Yield) Why?
Solvent Ethanol or AcetonitrileDMF, DMSO, or NMP High dielectric constant stabilizes the polar Meisenheimer complex.
Temperature


Provides necessary thermal energy to overcome steric repulsion.
Base

(TEA)

(anhydrous)
Inorganic bases prevent the formation of soluble amine-HCl salts that can buffer the reaction.

2. Stoichiometry Adjustment

  • Morpholine: Use 1.2 – 1.5 equivalents . Do not use a large excess as solvent; it complicates workup.

  • Base: Use 2.0 equivalents of granular

    
    .
    
Visualizing the Mechanism

The following diagram illustrates the critical transition state where the reaction often fails if energy is insufficient.

SNAr_Mechanism cluster_conditions Critical Parameters SM 2,5-Dichloronitrobenzene (Electrophile) TS Meisenheimer Complex (High Energy Intermediate) SM->TS Slow Step (Steric Hindrance) Morph Morpholine (Nucleophile) Morph->TS Prod This compound (Target) TS->Prod Fast Step (Aromatization) ByProd HCl (Neutralized by Base) TS->ByProd Polarity High Polarity Solvent (Stabilizes TS) Polarity->TS Heat Temp > 100°C (Overcomes Sterics) Heat->TS

Caption: The rate-determining step is the formation of the Meisenheimer complex.[2] High polarity solvents lower the energy of this charged intermediate.

Ticket #002: Impurity Profile (Regioselectivity)

Issue: "I see a secondary spot on TLC that is difficult to separate. Is it the bis-substituted product?"

Technical Insight

In 2,5-dichloronitrobenzene, there are two chlorine atoms:

  • C2-Cl (Ortho to

    
    ):  Highly activated. This is your target site.
    
  • C5-Cl (Meta to

    
    ):  Deactivated.
    

The "Meta" Risk: Under standard conditions, the C5-Cl is inert. However, if you use forcing conditions (Temp


) or extremely strong bases (

,

), you may trigger substitution at the C5 position or even bis-substitution (replacing both Cls).

The "Hydrolysis" Risk (More Likely): If your solvent is "wet" (contains water) and you use


 at high temperatures, you will hydrolyze the C2-Cl to form 4-chloro-2-nitrophenol . This appears as a base-soluble impurity (yellow/orange spot that stays at the baseline in non-polar eluents).

Troubleshooting Matrix:

ObservationProbable ImpurityCorrective Action
Spot on Baseline (Polar) 4-Chloro-2-nitrophenol (Hydrolysis)Dry solvents (KF < 0.1%); Use molecular sieves.
Spot near Solvent Front Bis-morpholino adductReduce Temp to

; Check stoichiometry.
Dark Tarry Mixture Polymerization/OxidationDegas solvents with

; Protect from light.

Ticket #003: Isolation & Workup (The "Oiling Out" Issue)

Issue: "The product comes out as a sticky orange oil instead of a solid powder."

The Solution: Controlled Precipitation

Nitro-aromatic amines are notorious for "oiling out" because their melting points are often suppressed by impurities.

Step-by-Step Isolation Protocol:

  • Quench: Pour the reaction mixture (DMF/DMSO) slowly into ice-cold water (ratio 1:5 reaction:water) with vigorous stirring.

  • Induce Nucleation:

    • Do not extract with DCM yet.

    • Stir the aqueous suspension for 30–60 minutes.

    • If oil forms, add a "seed" crystal (if available) or scratch the glass side.

    • Add a small amount of Isopropanol (IPA) (approx. 5-10% v/v of the water volume). This helps solubilize impurities while forcing the product to crystallize.

  • Recrystallization (If needed):

    • Solvent System: Ethanol/Water (9:1) or IPA .

    • Heat to reflux until dissolved, then cool slowly to room temperature, then to

      
      . Rapid cooling promotes oiling.
      

Troubleshooting Decision Tree

Follow this logic flow to diagnose your specific yield issue.

Troubleshooting Start Start: Low Yield / Poor Quality CheckTLC Check TLC/HPLC Start->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left Impurity_Check New Impurity Spots? CheckTLC->Impurity_Check Oil_Check Product Oils Out? CheckTLC->Oil_Check Temp_Check Is Temp > 100°C? SM_Left->Temp_Check Yes Increase_T Action: Switch to DMF/DMSO Heat to 110°C Temp_Check->Increase_T No Check_Fluoride Consider using 1-Fluoro-2-nitro-4-chlorobenzene Temp_Check->Check_Fluoride Yes (Already High) Hydrolysis Baseline Spot? (Phenol) Impurity_Check->Hydrolysis Yes Dry_Solvent Action: Dry Solvents Add Molecular Sieves Hydrolysis->Dry_Solvent Recryst Action: Recrystallize from IPA/Water or EtOH Oil_Check->Recryst Yes

Caption: Diagnostic workflow for optimizing the synthesis of this compound.

Frequently Asked Questions (FAQ)

Q: Can I use 1-Fluoro-4-chloro-2-nitrobenzene instead of the dichloro precursor? A: Yes, and it is highly recommended. The fluorine atom is a significantly better leaving group in


 reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. Using the fluoro-precursor will allow you to lower the temperature (to 

) and reduce reaction time, minimizing byproducts [1, 4].

Q: Why is the color of my product turning dark red/brown? A: Nitro-anilines are photosensitive and prone to oxidation. A slight color change is normal, but a dark tar indicates oxidation. Ensure you perform the reaction under an inert atmosphere (


 or Ar) and store the final product in amber vials protected from light.

Q: Is the product soluble in water? A: No. This compound is lipophilic. It will precipitate in water. However, if you use a large excess of acid during workup, the morpholine nitrogen can be protonated, rendering it water-soluble. Always maintain a neutral or slightly basic pH during isolation to keep it in the organic phase or as a precipitate.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. 
    
  • Morpholine Reactivity: Murdison, J. J., et al. (2008).
  • Solvent Effects: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Leaving Group Effects (F vs Cl): Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. (Foundational text explaining why Fluorine > Chlorine in ).
  • Compound Data: PubChem. "this compound." CID 108711.[3]

  • Green Chemistry Approaches: "A Greener and Efficient Method for Nucleophilic Aromatic Substitution." National Institutes of Health (PMC).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,5-dichloronitrobenzene and morpholine before handling. These compounds are toxic and potential sensitizers.

Sources

Troubleshooting "4-(4-Chloro-2-nitrophenyl)morpholine" synthesis scalability

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-(4-Chloro-2-nitrophenyl)morpholine. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the synthesis and scale-up of this important chemical intermediate. Our guidance is rooted in fundamental chemical principles and extensive field experience to ensure you can overcome common hurdles and achieve a robust, scalable process.

Introduction: The Chemistry at Hand

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic nitrogen of morpholine attacks the electron-deficient aromatic ring of 1,4-dichloro-2-nitrobenzene, displacing one of the chloride ions. The reaction is facilitated by the presence of a strong electron-withdrawing nitro group (-NO₂), which activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][2][3] The nitro group exerts its strongest activating effect at the ortho and para positions relative to itself, making the C1 and C4 carbons the primary sites for substitution.

While mechanistically straightforward, this reaction presents several challenges when scaling up, including controlling selectivity, minimizing side-product formation, and ensuring efficient purification. This guide will address these specific issues in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

The reaction proceeds via a two-step addition-elimination mechanism.[3][4]

  • Addition: The lone pair of electrons on the morpholine nitrogen attacks the carbon atom bearing a chlorine atom (ipso-carbon), which is activated by the nitro group. This forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.[1][2]

  • Elimination: The aromaticity of the ring is restored by the elimination of a chloride ion (Cl⁻), yielding the final product and hydrochloric acid (HCl), which is neutralized by a base present in the reaction mixture.

Q2: Why is the substitution selective for one chlorine over the other in 1,4-dichloro-2-nitrobenzene?

The nitro group is paramount for activating the ring towards nucleophilic attack. It stabilizes the negative charge of the Meisenheimer complex through resonance, an effect that is only possible when the nucleophile attacks at the ortho or para position relative to the nitro group.[2][4] In 1,4-dichloro-2-nitrobenzene, the chlorine at C1 is ortho to the nitro group, and the chlorine at C4 is para. Both are activated. However, the ortho position (C1) typically experiences a stronger activating effect, leading to preferential substitution at this site. This selectivity is the foundation of the synthesis but can be compromised under harsh conditions.

Q3: What is the purpose of adding a base to the reaction?

A base is essential for two reasons:

  • Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of product formed. The base neutralizes this HCl. Without a base, the HCl would protonate the starting morpholine, converting it into its non-nucleophilic ammonium salt and halting the reaction.

  • Catalysis (in some cases): While less common for amine nucleophiles, in some SNAr reactions, a strong base can deprotonate a weak nucleophile, increasing its nucleophilicity and reaction rate.[5] For morpholine, its primary role is as an acid scavenger.

Q4: How does solvent choice impact the reaction?

Polar aprotic solvents like DMSO, DMF, NMP, or acetonitrile are highly recommended.[5][6] These solvents are effective at solvating the charged Meisenheimer complex intermediate, thereby stabilizing it and lowering the activation energy of the first, rate-determining step.[4] Using non-polar solvents like toluene or heptane will significantly slow down or completely stall the reaction.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems.

Problem A: Low Yield or Stalled Reaction

Q1: My reaction conversion has stalled at ~60%, even after 24 hours. What are the likely causes and solutions?

A stalled reaction is a common scalability issue and can typically be traced back to one of three factors: temperature, base insufficiency, or reagent deactivation.

  • Insufficient Temperature: SNAr reactions often require significant thermal energy to overcome the initial activation barrier. If you are running the reaction at a moderate temperature (e.g., 60-70 °C), you may be operating below the required threshold for a practical reaction rate.

    • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or HPLC. Be aware that higher temperatures can promote side reactions (see Problem B). A common temperature range for this type of reaction is 80-120 °C.[7]

  • Base Inefficiency: The base may not be strong enough or soluble enough to effectively neutralize the generated HCl.

    • Solution: Switch to a more suitable base. For example, if you are using triethylamine (Et₃N), consider switching to a stronger, albeit bulkier, base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃), which is often effective and cost-efficient for scale-up.[5] Ensure the base is finely powdered if it is a solid to maximize its surface area.

  • Morpholine Protonation: This is the most common cause. If your base is not scavenging HCl efficiently, the morpholine nucleophile will become protonated and non-reactive.

    • Solution: Ensure you are using at least one equivalent of base relative to the morpholine that reacts. On a large scale, it is wise to use a slight excess (e.g., 1.1-1.2 equivalents) to account for any inefficiencies.

Problem B: Formation of Significant Impurities

Q1: My mass spec analysis shows a significant impurity with a mass corresponding to the addition of two morpholine units. What is this, and how can I prevent it?

This impurity is almost certainly 4,4'-(2-nitro-1,4-phenylene)dimorpholine . It arises from a second SNAr reaction where another molecule of morpholine displaces the second chlorine atom on the product ring.

  • Causality: While the first substitution deactivates the ring slightly, the second chlorine is still activated by the nitro group. This disubstitution is favored by:

    • High excess of morpholine: Using a large excess of the nucleophile drives the equilibrium towards the disubstituted product.

    • High temperatures and long reaction times: These conditions provide the necessary energy to overcome the higher activation barrier for the second substitution.

  • Prevention Strategies:

    • Control Stoichiometry: Use the 1,4-dichloro-2-nitrobenzene as the limiting reagent. A slight excess of morpholine (e.g., 1.1-1.5 equivalents) is often sufficient. Avoid using large excesses ( > 2 equivalents).

    • Monitor the Reaction: Carefully track the disappearance of the starting material and the formation of the desired product by HPLC. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.

    • Lower the Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. This maximizes the rate difference between the first and second substitution.

G reagents 1,4-dichloro-2-nitrobenzene + Morpholine (1.1-1.5 eq) conditions_good Controlled Temp (e.g., 80-100°C) reagents->conditions_good Desired Pathway product Desired Product: This compound conditions_good->product side_reagents Excess Morpholine (>2 eq) + High Temp (>120°C) product->side_reagents Side Reaction Pathway side_product Disubstitution Product side_reagents->side_product

Q2: I'm observing a phenolic impurity after work-up. What is the source?

This is likely 4-chloro-2-nitrophenol , formed by the hydrolysis of the starting material or product.

  • Causality: This occurs when water is present in the reaction mixture, and the hydroxide ion (or water itself at high temperatures) acts as a nucleophile, displacing a chloride. This is more likely if you are using a strong, water-soluble base like NaOH or KOH, especially at elevated temperatures.

  • Prevention Strategies:

    • Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Use a drying tube or an inert atmosphere (N₂ or Ar) for the reaction, especially on a small scale.

    • Avoid Strong Aqueous Bases: Opt for an organic base (e.g., DIPEA) or a less-soluble inorganic base (e.g., K₂CO₃) instead of NaOH or KOH if hydrolysis is a problem.

    • Control Temperature: Hydrolysis is often more temperature-sensitive than the desired amination. Running the reaction at a lower temperature can suppress this side reaction.

Hydrolysis cluster_main Main Reaction cluster_side Hydrolysis Side Reaction start_mat 1,4-dichloro-2-nitrobenzene morpholine + Morpholine water + H₂O / OH⁻ (from wet solvent or base) start_mat->water Unwanted Pathway product Desired Product morpholine->product impurity Phenolic Impurity (4-chloro-2-nitrophenol) water->impurity

Problem C: Work-up and Purification Issues

Q1: My product is difficult to purify. How can I effectively remove unreacted morpholine and the base?

  • Solution: Acidic Wash. A standard and highly effective method is to perform an acidic work-up.

    • After the reaction is complete, cool the mixture and dilute it with a water-immiscible organic solvent like ethyl acetate, toluene, or dichloromethane.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid solution). This will protonate the basic morpholine and any tertiary amine base, converting them into their water-soluble ammonium salts, which will partition into the aqueous layer.

    • Perform one or two more washes with water or brine to remove residual acid and salts.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Q2: My product oils out and refuses to crystallize. How can I achieve a solid product without resorting to column chromatography, which is not ideal for scale-up?

Oiling out is a common problem when impurities are present, as they disrupt the crystal lattice formation.

  • Solution 1: Recrystallization from a Binary Solvent System.

    • Dissolve the crude oil in a minimum amount of a good solvent in which it is highly soluble (e.g., isopropanol, ethanol, or ethyl acetate) at an elevated temperature.

    • While hot, slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., water or heptane) until the solution becomes faintly cloudy.

    • Add a drop or two of the good solvent to redissolve the cloudiness, then allow the mixture to cool slowly to room temperature and then in an ice bath. This should induce crystallization.

  • Solution 2: Trituration.

    • Add a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture).

    • Stir or sonicate the mixture vigorously. The product should solidify while the impurities remain dissolved in the solvent.

    • Filter the resulting solid and wash with a small amount of the cold trituration solvent.

Section 3: Recommended Scalable Protocol

This protocol is designed as a robust starting point for multigram to kilogram scale synthesis.

Materials & Reagents:

  • 1,4-Dichloro-2-nitrobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely milled (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (5-10 mL per gram of limiting reagent)

  • Ethyl Acetate

  • 1M Hydrochloric Acid

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Isopropanol (IPA)

  • Water

Procedure:

  • Reaction Setup: To a clean, dry reactor equipped with mechanical stirring, a condenser, a temperature probe, and a nitrogen inlet, charge 1,4-dichloro-2-nitrobenzene (1.0 eq), potassium carbonate (1.5 eq), and DMSO.

  • Reagent Addition: Begin stirring the slurry and add morpholine (1.2 eq) dropwise over 15-30 minutes. The addition may be slightly exothermic; maintain the internal temperature below 30 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 90-95 °C. Monitor the reaction progress by HPLC or TLC (e.g., 3:1 Hexanes:Ethyl Acetate) every 2-4 hours. The reaction is typically complete in 8-16 hours.

  • Work-up - Quench & Extraction: Once the starting material is consumed (<1%), cool the reaction mixture to room temperature. Add water (10 volumes) and ethyl acetate (10 volumes). Stir vigorously for 15 minutes.

  • Phase Separation: Separate the organic (top) layer. Extract the aqueous layer again with ethyl acetate (5 volumes). Combine the organic layers.

  • Washes: Wash the combined organic layers sequentially with:

    • 1M HCl (2 x 5 volumes) - to remove morpholine

    • Water (1 x 5 volumes)

    • Brine (1 x 5 volumes)

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which may be a yellow-orange solid or oil.

  • Purification - Recrystallization:

    • Add hot isopropanol (approx. 3-4 mL per gram of crude product) to the crude material and heat to reflux to dissolve.

    • Slowly add water dropwise until persistent cloudiness is observed.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours.

    • Collect the resulting yellow crystals by filtration, wash with a cold 1:1 IPA/water mixture, and dry under vacuum at 40-50 °C.

Section 4: Data & Workflow Summary

Table 1: Solvent Selection Guide
SolventBoiling Point (°C)Key AdvantagesScalability Considerations
DMSO 189Excellent solvating power for SNAr. High boiling point allows for a wide temperature range.Difficult to remove under vacuum. Can decompose at high temperatures. Work-up requires large water volumes.
NMP 202Similar to DMSO but often gives cleaner reactions.Reprotoxic classification (requires strict handling). High boiling point makes removal difficult.
DMF 153Good solvent, lower boiling point than DMSO/NMP.Reprotoxic. Can decompose to form dimethylamine, which can act as a nucleophile.[5]
Acetonitrile 82Lower boiling point, easier to remove. Less toxic than other options.Lower reaction rates may be observed due to lower boiling point and slightly less polarity.
Table 2: Base Selection Guide
BasepKa (conj. acid)TypeAdvantagesDisadvantages
K₂CO₃ 10.3Inorganic SolidInexpensive, effective, easy to filter off if needed.Can be difficult to stir efficiently on a large scale (requires good agitation). Heterogeneous.
Et₃N 10.7Organic LiquidSoluble in many organic solvents.Can be difficult to remove completely on scale due to its boiling point (89 °C). Can form solid salts that complicate stirring.
DIPEA 10.7Organic LiquidSterically hindered, less likely to compete as a nucleophile.More expensive. Can be difficult to remove.
Troubleshooting Workflow Diagram

References

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • Nucleophilic Aromatic Substitution. RXNS - Adam. [Link]

  • 4-(4-Nitrophenyl)morpholine. PMC - NIH. [Link]

  • Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. Organic Process Research & Development. [Link]

  • CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. AFINIDAD. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Reaction of 2-chloropyrazine with morpholine with various solvents and bases. ResearchGate. [Link]

  • Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. ResearchGate. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. [Link]

  • (PDF) 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

  • US2876267A - Purification of 4-chloronitrotoluenes.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress. [Link]

  • Nucleophilic Aromatic Substitution (SnAr) Reactions (practice). Khan Academy. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. hymasynthesis. [Link]

  • CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

Sources

Technical Support Center: Stability & Handling of 4-(4-Chloro-2-nitrophenyl)morpholine

[1][2][3]

Executive Summary & Compound Profile

Compound Identity: 4-(4-Chloro-2-nitrophenyl)morpholine CAS: 55435-71-7 Context: This compound is a critical structural analog to the Linezolid intermediate (which typically contains a fluorine atom).[1][2][3] It serves as a building block in the synthesis of oxazolidinone antibiotics and kinase inhibitors.[3][4] Its stability profile is dominated by the nitro group (photolability) and the morpholine ring (oxidative susceptibility) .[4]

Technical Alert: Users often mistake the degradation of this intermediate for "column contamination" due to the formation of highly polar N-oxides or colored azo/nitroso species. This guide addresses these specific artifacts.

Troubleshooting Guide (FAQ Format)

Category A: Physical Appearance & Photostability[2][4]

Q1: The white crystalline powder has turned yellow/orange after storage on the benchtop. Is it still usable?

  • Diagnosis: You are observing photolytic degradation .[2][3][4] Nitro-aromatic compounds are intrinsically photosensitive.[2][3][4] Exposure to UV/VIS light causes a redox disproportionation of the nitro group (

    
    ) into nitroso (
    
    
    ) and eventually azo (
    
    
    ) species, which are intensely colored (chromophores) even at trace levels (<0.1%).[1][2][3]
  • Impact: While the color change is dramatic, the actual chemical purity might still be >99% by HPLC, as the extinction coefficient of the degradation product is high.[3][4]

  • Corrective Action:

    • Perform a "System Suitability" HPLC run.[2][3][4] If purity is >98%, the material can often be recrystallized (e.g., Ethanol/Water) to remove the surface chromophores.[3][4]

    • Protocol: Store strictly in amber glass vials wrapped in aluminum foil at 2–8°C.

Category B: Chromatography & Purity (HPLC)[1][3][4]

Q2: I see a "ghost peak" eluting before the main peak in Reverse Phase HPLC (RRT ~0.8). It grows over time in solution. [1][4]

  • Diagnosis: This is likely the Morpholine N-Oxide derivative.[2][3][4]

  • Mechanism: The tertiary amine in the morpholine ring is susceptible to oxidation by dissolved oxygen or peroxides in aged solvents (especially THF or Ethers).[4] The N-oxide is more polar than the parent, causing earlier elution on C18 columns.[2][3]

  • Troubleshooting Steps:

    • Check Solvents: Are you using stabilized THF? If yes, switch to fresh Acetonitrile/Water.[3][4]

    • Check Diluent: Avoid using protic solvents that have been sitting open.[2][3][4]

    • Verification: Treat a small aliquot with a mild reducing agent (e.g., Sodium Bisulfite).[3][4] If the peak disappears, it was the N-oxide.[3][4]

Q3: Under basic extraction (pH > 10), the assay value drops. Where is the compound going?

  • Diagnosis: Nucleophilic Aromatic Substitution (Hydrolysis). [1][2][4]

  • Mechanism: Although the Chlorine atom is less labile than Fluorine in similar Linezolid intermediates, the presence of the ortho-Nitro group activates the ring. Strong bases (NaOH) can force the displacement of the Morpholine ring or the Chlorine atom, generating phenols or ring-opened byproducts.[3]

  • Recommendation: Maintain pH < 9 during workups.[2][3][4] Use mild bases like

    
     or 
    
    
    rather than strong hydroxides.[1][2][3][4]
Category C: Thermal Safety (DSC)

Q4: Can I dry this intermediate in an oven at 100°C?

  • Diagnosis: High Risk. [1][2][4]

  • Scientific Rationale: Nitro-aromatics possess high decomposition energy.[2][3][4] While the melting point might be distinct (typically ~100-150°C range depending on polymorph), Differential Scanning Calorimetry (DSC) often shows a sharp exothermic decomposition onset shortly after melting.[1][3][4]

  • Safety Limit: Do not exceed 60°C under vacuum for drying.[2][3][4] Always check the DSC onset temperature before scaling up drying processes.

Visualized Degradation Pathways

The following diagram illustrates the three primary degradation vectors: Photolytic (Light), Oxidative (Air/Peroxides), and Hydrolytic (Base).[3]

DegradationPathwaysParent4-(4-Chloro-2-nitrophenyl)morpholine(Parent)NOxideMorpholine N-Oxide(RRT < 1.0)[Oxidative]Parent->NOxide Peroxides/Air(Solution State)NitrosoNitroso/Azo Dimers(Yellow/Orange Color)[Photolytic]Parent->Nitroso UV Light(Solid State)Hydrolysis4-Chloro-2-nitrophenol+ Morpholine[Hydrolytic/Base]Parent->Hydrolysis pH > 10(High Temp)

Caption: Figure 1. Primary degradation pathways.[2][3][4] The N-Oxide formation is the most common solution-phase issue, while Nitroso formation drives physical appearance changes.[1][2][3]

Experimental Protocol: Forced Degradation Study

To validate your analytical method, perform this stress testing protocol. This ensures your HPLC method is "Stability Indicating" (i.e., it can separate the drug from its breakdown products).[3][4]

Materials
  • Sample: this compound (1 mg/mL in Acetonitrile).

  • Reagents: 0.1N HCl, 0.1N NaOH, 3%

    
    .
    
Workflow
Stress ConditionProcedureExpected OutcomeTechnical Note
Acid Hydrolysis Add 1mL 0.1N HCl to 1mL sample. Heat at 60°C for 2 hrs.Stable Morpholine ring protonates, protecting it from oxidation.[3][4]
Base Hydrolysis Add 1mL 0.1N NaOH to 1mL sample. Heat at 60°C for 2 hrs.Degradation (>10%) Look for peak at RRT ~0.4 (Phenolic hydrolysis product).[1][3][4]
Oxidation Add 1mL 3%

to 1mL sample.[1][3][4] RT for 4 hrs.[3][4]
Major Degradation Look for peak at RRT ~0.8 (N-Oxide).[1][3][4] Mass shift +16 Da.[2][3][4]
Photostability Expose powder to 1.2 million lux hours (ICH Q1B).[3][4]Color Change Surface yellowing.[2][3][4] HPLC may show minor dimer peaks.[2][3][4]

Analytical Troubleshooting Logic

Use this decision tree when encountering anomalous data.

TroubleshootingLogicStartIssue DetectedCheckTypeIs it a Peak or Color issue?Start->CheckTypeColorColor Change(Yellowing)CheckType->ColorAppearancePeakExtra HPLC PeaksCheckType->PeakChromatographyCheckPurityIs HPLC Purity >98%?Color->CheckPurityRecrystRecrystallize(Surface degradation only)CheckPurity->RecrystYesDiscardDiscard(Deep degradation)CheckPurity->DiscardNoCheckRRTRetention Time?Peak->CheckRRTEarlyEarly Eluting(Polar)CheckRRT->Early< Main PeakLateLate Eluting(Non-polar)CheckRRT->Late> Main PeakOxideCheckSuspect N-OxideCheck Peroxides in SolventEarly->OxideCheckDimerCheckSuspect Azo DimerCheck Light ExposureLate->DimerCheck

Caption: Figure 2. Decision tree for isolating stability issues based on analytical observation.

References & Authority

  • Linezolid Impurity Profiling: Bollu, R. et al.[2][3][4] "Isolation and characterization of process-related impurities in Linezolid." Journal of Pharmaceutical and Biomedical Analysis, 2002.[3][4] (Establishes the morpholine N-oxide and fluoro-nitro analog degradation pathways).

  • Nitro-Aromatic Photostability: Tonnesen, H.H.[1][2][3][4] "Photostability of Drugs and Drug Formulations."[2][3][4] CRC Press, 2004.[3][4] (General mechanism for nitro-to-nitroso photoreduction).[1][2][3][4]

  • Morpholine Oxidation: Baum, E.[2][3][4] "Oxidation of secondary and tertiary amines."[3][4] Journal of Organic Chemistry. (Mechanistic basis for N-oxide formation in morpholine derivatives).

  • CAS Data: ChemicalBook Entry for CAS 55435-71-7. (Verifies chemical identity and basic physical properties).

  • ICH Guidelines: ICH Q1A (R2) "Stability Testing of New Drug Substances and Products."[3][4] (Defines the forced degradation protocols used in Module 4).

Technical Support Center: Purification of 4-(4-Chloro-2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the purification of 4-(4-Chloro-2-nitrophenyl)morpholine (CAS: 65976-60-5). This compound is typically synthesized via a Nucleophilic Aromatic Substitution (


) of 1,4-dichloro-2-nitrobenzene  with morpholine .

Successful purification relies on exploiting the drastic differences in basicity and polarity between the product, the starting materials, and the byproducts.

Target Molecule Profile
PropertyDescription
Structure Morpholine ring attached to C1; Nitro at C2; Chlorine at C4.[1][2][3][4][5][6]
Formation Mechanism

(Morpholine attacks C1, activated by ortho-NO₂).
Physical State Yellow to Orange Crystalline Solid.
Key Impurities 1. Morpholine (Excess Reagent)2. 1,4-Dichloro-2-nitrobenzene (Unreacted Precursor)3. 4-Chloro-2-nitrophenol (Hydrolysis Byproduct)4. Bis-morpholino adducts (Rare, requires forcing conditions)

Diagnostic: Identify Your Impurity

Before proceeding, match your observation to the likely impurity using the table below.

ObservationLikely ImpurityRoot Cause
Pungent, fishy odor MorpholineIncomplete aqueous workup or insufficient acid wash.
Low Melting Point (< 60°C) 1,4-Dichloro-2-nitrobenzeneIncomplete reaction; starting material co-crystallized.
Dark Red/Black Oil Oxidation Tars / PhenolsOverheating; presence of water/hydroxide during reaction.
Extra Spot on TLC (High Rf) 1,4-Dichloro-2-nitrobenzeneNon-polar starting material travels faster than product.
Extra Spot on TLC (Baseline) Morpholine SaltAcidic eluent protonating residual morpholine.

Purification Protocols

Protocol A: The "Basicity Switch" (Removal of Morpholine)

Use this as your primary workup step. It exploits the pKa difference between the aliphatic amine (morpholine) and the conjugated aniline (product).

The Science:

  • Morpholine (

    
    ):  A moderately strong base. It protonates easily with dilute acid to form a water-soluble salt.
    
  • Product (

    
    ):  The nitrogen lone pair is delocalized into the nitrophenyl ring. It is an extremely weak base and will not  protonate significantly with dilute acid, remaining in the organic layer.
    

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Wash: Wash the organic layer twice with 1N HCl (10-20% volume relative to organic phase).

    • Result: Morpholine converts to Morpholine

      
      HCl and migrates to the aqueous layer.
      
  • Neutralization (Optional but Recommended): Wash the organic layer once with Saturated Sodium Bicarbonate (

    
    ) to remove trace acid.
    
  • Drying: Dry over Anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate.
    

Critical Check: If your product precipitates during the acid wash, the acid concentration is too high (protonating the weak aniline base). Dilute to 0.5N HCl.

Protocol B: Recrystallization (Removal of Halide Precursor)

Use this if TLC/HPLC shows unreacted 1,4-dichloro-2-nitrobenzene.

The Science: Nitro-aromatics often exhibit steep solubility curves in alcohols. The dichloro starting material is less polar than the morpholino product and has a different crystal lattice energy.

Recommended Solvent System: Ethanol (95%) or Isopropanol (IPA) .

Step-by-Step:

  • Reflux: Suspend the crude solid (post-acid wash) in the minimum amount of boiling Ethanol.

  • Dissolution: Add solvent dropwise until the solid just dissolves.

    • Note: If a small amount of dark oily residue remains insoluble, decant the hot solution away from it (this is often "tar").

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the bright yellow/orange crystals.

  • Wash: Wash the filter cake with cold (-10°C) Ethanol.

    • Mechanism:[6][7][8] The unreacted 1,4-dichloro-2-nitrobenzene is more soluble in cold ethanol than the product and will wash away in the mother liquor.

Visual Troubleshooting Workflow

The following diagram outlines the logical decision-making process for purification.

PurificationWorkflow Start Crude Reaction Mixture Check1 Is Morpholine Present? (Fishy smell, Baseline TLC) Start->Check1 AcidWash Protocol A: Acid Wash (Wash Org. layer with 1N HCl) Check1->AcidWash Yes Check2 Is Precursor Present? (High Rf spot, Low MP) Check1->Check2 No AcidWash->Check2 Recryst Protocol B: Recrystallization (Ethanol or IPA) Check2->Recryst Yes Check3 Is Product Dark/Oily? Check2->Check3 No Recryst->Check3 Charcoal Activated Carbon Treatment (Hot filtration) Check3->Charcoal Yes Final Pure this compound Check3->Final No Charcoal->Final

Caption: Decision tree for the sequential removal of amines, halides, and colored impurities.

Frequently Asked Questions (FAQs)

Q1: Why is my yield low after recrystallization?

  • Diagnosis: You likely used too much solvent.

  • Fix: The product has moderate solubility in ethanol. If you use excess solvent, the product stays in the mother liquor. Always use the minimum boiling solvent. You can recover the "second crop" by concentrating the mother liquor to half volume and cooling again.

Q2: Can I use column chromatography instead?

  • Answer: Yes, but it is less scalable.

  • Conditions: Use a gradient of Hexanes:Ethyl Acetate .

    • Starting Material (1,4-dichloro-2-nitrobenzene): Elutes first (Non-polar, Rf ~0.8 in 20% EtOAc).

    • Product: Elutes second (Rf ~0.4-0.5 in 20% EtOAc).

    • Tars: Stay on the baseline.

Q3: The product is oiling out instead of crystallizing.

  • Diagnosis: This "oiling out" occurs when the solution is saturated with impurities or cooled too quickly.

  • Fix:

    • Reheat to dissolve the oil.

    • Add a "seed crystal" of pure product if available.

    • Add a drop of water (anti-solvent) to the hot ethanol solution to encourage nucleation.

    • Scratch the inner wall of the flask with a glass rod.

Q4: Is the chlorine at position 4 stable?

  • Answer: Yes. Under standard

    
     conditions, the chlorine at position 4 (meta to nitro) is not activated. It will not be displaced by morpholine unless you use extreme temperatures (>150°C) or sealed tube conditions.
    

References

  • Synthesis of Dichloronitrobenzene Isomers. BenchChem Technical Guides. (2025). Detailed protocols on nitration and reactivity of dichlorobenzenes.

  • Recrystallization Solvents and Solubility Data. University of Rochester, Dept. of Chemistry. General guide on solvent selection for nitro-aromatics.

  • 4-(2-Chloro-4-nitrophenyl)morpholine Compound Summary. PubChem. Structure and property verification.

  • Organic Syntheses Procedure: 2,6-Dichloronitrobenzene. Organic Syntheses. Demonstrates ethanol recrystallization for similar chlorinated nitrobenzenes.

Sources

Validation & Comparative

Comparative Spectral Validation Guide: 4-(4-Chloro-2-nitrophenyl)morpholine Quality Assurance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of oxazolidinone antibiotics like Linezolid, the quality of the intermediate 4-(4-Chloro-2-nitrophenyl)morpholine is a "Gatekeeper" quality attribute. Its synthesis involves a Nucleophilic Aromatic Substitution (


) of 1,4-dichloro-2-nitrobenzene.

The Validation Challenge: The primary risk is not just chemical purity, but regiochemical integrity . The starting material (1,4-dichloro-2-nitrobenzene) has two electrophilic sites. While the nitro group activates the ortho position (C1) preferentially over the meta position (C4), process deviations can lead to incomplete conversion or trace regioisomers.

This guide moves beyond basic "identity testing" to a comparative structural validation protocol. We will rigorously distinguish the target molecule from its starting materials and potential isomers using a multi-modal spectral approach.

The Comparative Analytical Matrix

To validate this intermediate, we employ a triangulation strategy. No single method is sufficient; the combination provides self-validating proof of structure.

Analytical TierTechniqueCritical Quality Attribute (CQA) VerifiedComparative Advantage
Primary Structure 1H-NMR (400 MHz) Regiochemistry & Morpholine IncorporationHighest. Unambiguously proves the morpholine is attached ortho to the nitro group via coupling constants.
Identity & Isotopes LC-MS (ESI+) Molecular Formula & Chlorine SignatureEssential. The

isotope ratio (3:1) confirms the retention of exactly one chlorine atom.
Fingerprinting FT-IR (ATR) Functional Group IntegrityRapid. Confirms

presence and absence of N-H stretches (proving tertiary amine formation).
Purity HPLC-UV (254 nm) Quantitative PurityRobust. Separates non-polar starting material from the polar product.

Structural Elucidation: Nuclear Magnetic Resonance (NMR)

This is the gold standard for validation. You are looking for a specific "Shift & Split" pattern that confirms the


 mechanism occurred at the correct carbon.
Experimental Protocol: 1H-NMR
  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 or CDCl3 .

  • Acquisition: Minimum 16 scans to resolve minor impurity peaks.

  • Reference: TMS at 0.00 ppm.

The "Self-Validating" Spectral Logic

The starting material (1,4-dichloro-2-nitrobenzene) has three aromatic protons. Upon reaction, the chlorine at C1 is replaced by morpholine.

Key Diagnostic Signals (Target vs. Starting Material):

Proton PositionMultiplicityApprox. Shift (

ppm)
Diagnostic Logic (The "Why")
Morpholine

Triplet (4H)3.70 – 3.85 Confirms morpholine ring integrity (ether region).
Morpholine

Triplet (4H)3.00 – 3.15 Confirms attachment to aromatic ring (amine region).
Ar-H3 (Between

/Cl)
Doublet (

Hz)
7.75 – 7.85 Most Deshielded. Located between two electron-withdrawing groups. Confirms Nitro is present.
Ar-H5 (Adj. to Cl)Doublet of Doublets7.45 – 7.55 Shows coupling to H6 (ortho) and H3 (meta).
Ar-H6 (Adj. to Morpholine)Doublet (

Hz)
7.10 – 7.20 Critical Validation Point. This proton shifts upfield compared to the starting material because the morpholine nitrogen donates electron density into the ring, shielding the ortho proton.

Validation Check: Integration ratio must be 1:1:1 (Aromatic) to 4:4 (Morpholine). Any deviation suggests unreacted starting material or ring-opening degradation.

Mass Spectrometry: The Isotope Signature

Mass spectrometry is used here not just for mass, but to prove the retention of the chlorine atom .

Experimental Protocol: LC-MS
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

Interpretation Guide
  • Base Peak (

    
    ):  Expected 
    
    
    
    .
  • The "Chlorine Handshake": You must observe an M+2 peak at

    
     with an intensity approximately 33% (1/3)  of the base peak.
    
    • Pass: Ratio 3:1 (Indicates 1 Chlorine atom).

    • Fail: No M+2 peak (Chlorine lost/dehalogenation).

    • Fail: M+2 peak is ~66% or 100% (Indicates 2+ Chlorines, i.e., starting material contamination).

Visualized Workflows

Diagram 1: Synthesis & Regiochemical Logic

This diagram illustrates why the product forms at C1, validating the regioselectivity claim.

SynthesisLogic cluster_check Validation Checkpoint SM Starting Material 1,4-Dichloro-2-nitrobenzene Act Nitro Group Activation (Activates Ortho/Para) SM->Act Electronic Effect Reaction SnAr Reaction Nucleophilic Attack Act->Reaction Directs to C1 (Ortho) Prod Target Product This compound Reaction->Prod Major Pathway Imp Regioisomer (Impurity) (Attack at C4 - Unlikely) Reaction->Imp Sterically/Electronically Disfavored Check NMR H6 Shift Check NMR H6 Shift Prod->Check NMR H6 Shift

Caption: Mechanistic pathway showing the electronic activation by the nitro group that directs morpholine attack to the C1 position, ensuring high regioselectivity.

Diagram 2: Analytical Decision Tree

A step-by-step protocol for batch release.

DecisionTree Sample Crude Sample Solubility Solubility Check (DMSO/MeCN) Sample->Solubility HPLC HPLC Purity (>98% Area?) Solubility->HPLC MS MS Isotope Check (M+2 @ 33%?) HPLC->MS Pass Reject REJECT / REWORK HPLC->Reject Fail (<98%) NMR 1H-NMR (Integrals 4:4:1:1:1?) MS->NMR Pass (Cl confirmed) MS->Reject Fail (Wrong Isotope) Release BATCH RELEASE NMR->Release Pass (Structure Verified) NMR->Reject Fail (Regioisomer found)

Caption: Sequential analytical workflow ensuring both chemical purity (HPLC) and structural identity (MS/NMR) before batch release.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108711, 4-(2-chloro-4-nitrophenyl)morpholine (Isomer/Analog Context). Retrieved from [Link]

  • PrepChem (2025). Preparation of 1,4-dichloro-2-nitrobenzene (Starting Material Synthesis). Retrieved from [Link]

  • Royal Society of Chemistry. Spectroscopic data of nitro-quinoline derivatives (Comparative NMR Shifts). Retrieved from [Link]

  • NIST Chemistry WebBook. Benzene, 1,4-dichloro-2-nitro- Mass Spectrum. Retrieved from [Link]

Safety Operating Guide

Personal protective equipment for handling 4-(4-Chloro-2-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Hazard Classification: High Potency / Toxic Intermediate (Class: Chlorinated Nitroaromatic) Primary Risks: Transdermal Absorption, Methemoglobinemia, Severe Eye Irritation.[1][2]

Handling 4-(4-Chloro-2-nitrophenyl)morpholine requires a safety posture that goes beyond standard organic synthesis protocols. As a chlorinated nitroaromatic amine, this compound possesses a lipophilic structure facilitating rapid dermal absorption.[1][2] Once absorbed, the nitro group presents a risk of metabolic reduction, potentially leading to methemoglobinemia (interference with oxygen transport in blood).[1][2]

This guide applies the Precautionary Principle : In the absence of a compound-specific Occupational Exposure Limit (OEL), we treat this material as a high-hazard sensitizer.[1][2]

Critical Hazard Analysis (The "Why")

To select the correct PPE, one must understand the molecular behavior of the threat.[1][2]

Functional GroupHazard MechanismPhysiological Impact
Nitro (-NO₂) Redox cycling; metabolic activation.[1][2]Potential mutagenicity; Methemoglobinemia (cyanosis, fatigue, dizziness).[1][2]
Chloro (-Cl) Increases lipophilicity (fat solubility).[1][2]Enhances skin penetration; increases persistence in biological tissue.[2]
Morpholine Ring Basic amine structure.[2]Mucous membrane irritation; potential respiratory sensitizer.[2]

Operational Insight: The combination of the Chloro and Nitro groups creates a "Trojan Horse" effect—the chlorine helps the molecule cross the skin barrier, delivering the toxic nitro group into the systemic circulation.[1][2] Standard lab coats and single nitrile gloves are insufficient for solution-phase handling.[1][2]

Personal Protective Equipment (PPE) Matrix

This protocol utilizes a Two-Tiered Protection System based on the physical state of the compound.[1][2]

Tier 1: Solid Handling (Weighing / Transfer)

Risk Vector: Inhalation of dusts; static-induced aerosolization.[1][2]

  • Respiratory: N95 or P100 Particulate Respirator .

    • Why: Engineering controls (fume hood) are primary, but static charge on morpholine derivatives often causes "fly-away" powder.[1][2] A respirator provides the second line of defense against nasal mucosal absorption.[2]

  • Dermal (Hands): Double Nitrile Gloves (Minimum 5 mil outer / 4 mil inner) .[2]

    • Why: Solids have low permeation rates.[2] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.[2]

  • Ocular: Chemical Splash Goggles .

    • Why: Safety glasses with side shields do not seal against airborne dusts that can dissolve in eye moisture to form corrosive micro-droplets.[2]

Tier 2: Solution Handling (Synthesis / Extraction)

Risk Vector: Rapid transdermal breakthrough via solvent carrier (e.g., DCM, DMF).[1][2]

  • Respiratory: Fume Hood Mandatory .[2] If working outside a hood (e.g., rotary evaporator maintenance), use a Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) Cartridges .[1][2]

  • Dermal (Hands): Laminate Film Gloves (e.g., Silver Shield®) under Nitrile .[1][2]

    • Why: Chlorinated solvents (DCM) and nitro-compounds permeate nitrile rubber in minutes.[1][2] Laminate film offers >4-hour breakthrough time.[1][2] The outer nitrile glove provides grip, as laminate is slippery.[1][2]

  • Body: Tyvek® Lab Coat or Apron (over standard cotton coat).[2]

    • Why: Cotton absorbs liquids and holds the toxicant against the skin.[2] Tyvek provides a liquid-repellent barrier.[1][2]

PPE Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting PPE based on the specific experimental phase.

PPE_Decision_Tree Start Task Assessment: this compound State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (Organic Solvent) State_Check->Solution Hood_Available In Fume Hood? Solid->Hood_Available Solvent_Type Solvent Carrier? Solution->Solvent_Type Dust_Risk Is Dust Generation Likely? PPE_Solid_High PPE: P100 Respirator + Double Nitrile + Goggles Dust_Risk->PPE_Solid_High Yes Hood_Available->Dust_Risk No (Balance Area) PPE_Solid_Basic PPE: Double Nitrile + Goggles + Lab Coat Hood_Available->PPE_Solid_Basic Yes PPE_Sol_High PPE: Laminate (Silver Shield) Liners + Outer Nitrile + Tyvek Sleeves Solvent_Type->PPE_Sol_High Permeating (DCM, DMF, DMSO) PPE_Sol_Std PPE: Double Nitrile (Change every 15 mins) + Splash Goggles Solvent_Type->PPE_Sol_Std Low Pen (Water, Ethanol)

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.[1][2]

Operational Protocols
A. Weighing and Transfer[2]
  • Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy.[2] Static cling can cause powder to "jump" onto gloves/cuffs.[2]

  • The "Dirty Hand/Clean Hand" Rule: Designate your non-dominant hand as the "dirty" hand (touches the spatula/container) and the dominant hand as "clean" (touches the balance door/notebook).

  • Decontamination: Wipe the exterior of the reagent bottle with a damp tissue (ethanol) inside the hood before returning it to storage.[2]

B. Emergency Spill Response

If the compound is spilled, do not use standard paper towels immediately, as this increases surface area for volatilization.[1][2]

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE_Up 2. Don PPE (Double Gloves, Goggles, N95) Alert->PPE_Up Contain 3. Contain (Cover with absorbent pads) PPE_Up->Contain Neutralize 4. Clean (Scoop -> Solvent Wipe -> Soap Water) Contain->Neutralize Dispose 5. Dispose (Seal in Haz Waste Bag) Neutralize->Dispose

Figure 2: Sequential workflow for managing solid or solution spills in the laboratory.

C. Waste Disposal
  • Classification: Halogenated Organic Waste.[2]

  • Segregation: Do not mix with strong oxidizers or strong acids (risk of nitration/exotherm).[2]

  • Labeling: Must explicitly state "Toxic" and "Nitro-aromatic" on the waste tag to alert EHS personnel.[1][2]

References
  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 128261, 4-(2-Chloro-4-nitrophenyl)morpholine. (Note: Isomer safety data applied via read-across principle). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][3] Personal Protective Equipment: Selection and Use (29 CFR 1910.132).[2][4] Retrieved from [Link][1][2]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2024).[1][2] Pocket Guide to Chemical Hazards: Nitro Compounds. Retrieved from [Link][1][2]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.